2-(3,4-Difluorophenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIZHIYYOQHWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374274 | |
| Record name | 2-(3,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286440-92-4 | |
| Record name | 2-(3,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)ethanol
CAS Number: 286440-92-4
This technical guide provides an in-depth overview of 2-(3,4-Difluorophenyl)ethanol, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Physicochemical Properties
This compound is a difluorinated aromatic alcohol. Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 286440-92-4[1][2] |
| Molecular Formula | C₈H₈F₂O[1] |
| Molecular Weight | 158.15 g/mol [1] |
| Density | 1.2 ± 0.1 g/cm³[3] |
| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg[3] |
| Flash Point | 82.3 ± 23.2 °C[3] |
| Purity | ≥96%[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 3,4-difluorophenylacetic acid or its corresponding aldehyde or ketone. A general and widely used method involves the reduction of the carbonyl group.
A closely related and industrially significant compound is (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndrome.[3][4] The synthesis of this chiral alcohol has been extensively studied and provides a relevant experimental framework.
Experimental Protocol: Enzymatic Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
This protocol describes a highly efficient and environmentally friendly enzymatic process for the preparation of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.[3][4]
Materials:
-
2-chloro-1-(3,4-difluorophenyl)ethanone (substrate)
-
Buffer solution (e.g., phosphate buffer)
-
Co-factor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution containing the ketoreductase (KRED) and the co-factor regeneration system.
-
Substrate Addition: Add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the reaction mixture. The substrate concentration can be as high as 500 g/L.[3][4]
-
Bioreduction: Maintain the reaction at a controlled temperature and pH with agitation. The enzymatic reduction of the ketone to the corresponding chiral alcohol will proceed.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the conversion of the starting material.
-
Product Extraction: Upon completion of the reaction (near 100% conversion), the product, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is extracted from the aqueous phase using an organic solvent like ethyl acetate.[3][4]
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the final product with high enantiomeric excess (>99.9% ee).[3][4]
Applications in Drug Development
Fluorinated organic compounds play a crucial role in modern drug discovery due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity, and altered acidity of nearby functional groups.
This compound and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The primary application lies in its role as a key intermediate for the synthesis of Ticagrelor.[3][4] While a direct therapeutic application of this compound itself is not documented, its structural motif is of significant interest in medicinal chemistry for the development of new therapeutic agents.
While not a direct application, it has been noted that altering the fluorine substitution on the benzene ring to chlorine allows for the synthesis of the chiral drug Sertraline, used for treating depression and obsessive-compulsive disorder.[5]
Safety and Handling
This compound should be handled with care in a well-ventilated area, following standard laboratory safety procedures. It is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of a chiral alcohol, a process highly relevant to the production of key pharmaceutical intermediates derived from this compound.
Caption: Workflow for the enzymatic synthesis of a chiral alcohol.
References
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)ethanol, a key intermediate in various synthetic applications. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and a logical workflow for its preparation and characterization.
Physicochemical and Computational Data
The properties of this compound are summarized below. These data are crucial for its application in experimental settings, influencing factors such as solvent selection, reaction conditions, and analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₂O | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2][3] |
| CAS Number | 286440-92-4 | [1][2] |
| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg | [2][4] |
| Density | 1.233 ± 0.06 g/cm³ | [2] |
| Flash Point | 82.3 ± 23.2 °C | [2][4] |
| pKa | 14.58 ± 0.10 (Predicted) | [2] |
| Refractive Index | 1.4890 | [2] |
| Appearance | Clear, almost colorless liquid | [2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |
| LogP | 1.4996 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone
This protocol describes the synthesis of this compound via the reduction of a ketone precursor. A similar enzymatic reduction has been reported for the synthesis of the chiral intermediate (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.[5] The following is a general chemical reduction procedure adapted for this target molecule.
Materials:
-
2-Chloro-1-(3,4-difluorophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of 2-chloro-1-(3,4-difluorophenyl)ethanone in 20 mL of methanol. Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add 0.2 g of sodium borohydride (NaBH₄) to the solution in small portions. Gas evolution may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl until the gas evolution ceases and the pH is neutral.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of deionized water and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
This protocol outlines a general method for confirming the identity and assessing the purity of the synthesized this compound.
Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC/MS)
-
Capillary column (e.g., HP-5ms or equivalent)
-
Helium (carrier gas)
-
Sample of synthesized this compound
-
Dichloromethane (DCM) or other suitable solvent, HPLC grade
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in dichloromethane.
-
GC/MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 158.
-
Assess the purity of the sample by calculating the peak area percentage of the product relative to other detected impurities.
-
Logical Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-(3,4-Difluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for quality control purposes. The following table summarizes the key physical data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈F₂O | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Appearance | Clear, almost colorless liquid/oil | [2][3] |
| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg | [1][2] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| 1.233 ± 0.06 g/cm³ at 20°C | [2] | |
| Flash Point | 82.3 ± 23.2 °C | [1][2] |
| Refractive Index | 1.4890 | [2] |
| pKa | 14.58 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Melting Point | Not Available | [1] |
Note on Density Discrepancy: The slight variation in reported density values may be attributed to differences in measurement conditions or sample purity. For high-precision work, it is recommended to determine the density experimentally under controlled conditions.
Experimental Protocols for Physical Property Determination
While specific experimental data for the determination of all physical properties of this compound are not extensively published, the following are detailed, standard methodologies that can be employed.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and effective technique.[4][5]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp)[6][7]
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube is placed inside the test tube with the open end down.
-
The test tube is attached to the thermometer and placed in the heating apparatus.
-
The sample is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]
-
Upon reaching the boiling point, the vapor of the liquid will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[5]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][7]
Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[8]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
-
Sample of this compound
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The stopper is inserted, and any excess liquid that overflows through the capillary is carefully wiped off.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., 20°C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried on the outside, and its total mass is determined.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is known (or can be calibrated using a liquid of known density, such as distilled water).
-
The density is calculated using the formula: Density = Mass of liquid / Volume of pycnometer.[1]
Solubility provides insights into the polarity and potential intermolecular interactions of a compound. A systematic approach is used to classify a compound's solubility in various solvents.[2][9]
Apparatus:
-
Test tubes
-
Graduated pipettes or droppers
-
Vortex mixer (optional)
-
A range of solvents: water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and an organic solvent like diethyl ether or hexane.
Procedure:
-
In a test tube, add approximately 0.1 mL of this compound.
-
Add 3 mL of the solvent to be tested in portions, with vigorous shaking after each addition.[2]
-
Observe whether the compound dissolves completely to form a homogenous solution. If the compound is a liquid, miscibility is observed when a single phase is formed.[10]
-
The solubility is typically classified based on a flowchart, starting with water.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid organic compound such as this compound.
Caption: A logical workflow for the determination of the physical properties of a liquid organic compound.
This guide provides a foundational understanding of the physical properties of this compound and the standard methods for their determination. For any application, it is recommended to consult the most recent safety data sheet (SDS) for handling and safety information.
References
- 1. batman.edu.tr [batman.edu.tr]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. phillysim.org [phillysim.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. calnesis.com [calnesis.com]
- 9. scribd.com [scribd.com]
- 10. chem.ws [chem.ws]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
Solubility Profile of 2-(3,4-Difluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a chemical compound is a critical physicochemical property, profoundly influencing its behavior in biological and chemical systems. This technical guide addresses the solubility of 2-(3,4-Difluorophenyl)ethanol (CAS No: 286440-92-4). A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document serves as a foundational framework, providing a detailed, generalized experimental protocol for determining its solubility. It outlines the widely accepted shake-flask method, presents a structured format for data acquisition, and includes a visualization of the experimental workflow. This guide is intended to equip researchers with the necessary methodology to generate consistent and comparable solubility data for this compound.
Introduction to this compound
This compound is a fluorinated aromatic alcohol. Its chemical structure, featuring a difluorophenyl ring and a primary alcohol functional group, suggests a molecule with moderate polarity. The fluorine atoms can influence properties such as metabolic stability and binding affinity in biological systems, making it a compound of interest in medicinal chemistry and materials science. Understanding its solubility is a prerequisite for a wide range of applications, including formulation development, reaction condition optimization, and bioavailability assessment.
Physicochemical Properties
While specific solubility data is unavailable, other known physicochemical properties of this compound are summarized in Table 1. These properties provide context for its expected solubility behavior. The presence of a hydroxyl group suggests potential for hydrogen bonding with protic solvents, while the difluorophenyl ring contributes to its nonpolar character.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 286440-92-4 | [1][2] |
| Molecular Formula | C₈H₈F₂O | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 82.3 ± 23.2 °C | [3] |
| LogP (Predicted) | 1.50 | [2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It is a reliable technique that involves equilibrating an excess amount of the solid compound in a specific solvent over a set period.[5][6] The following is a detailed, generalized protocol that can be adapted for determining the solubility of this compound in various aqueous and organic solvents.
Objective
To determine the saturation solubility of this compound in a selection of relevant solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, acetone, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and micropipettes
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible to ensure saturation.[4]
-
Add a known volume of each selected solvent to the respective vials.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[7] Preliminary studies are recommended to determine the time required to achieve a stable concentration.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for several hours to let the excess solid settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.[5]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial for removing any undissolved microparticles.[8]
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
Data Reporting
Solubility data should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). The temperature at which the measurement was performed must always be specified. An example of a structured data table is provided below.
Table 2: Template for Reporting Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method described in Section 3.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides the necessary framework for its determination. By following the detailed shake-flask protocol, researchers can generate high-quality, reproducible data. The systematic approach outlined herein will facilitate the comparison of results across different laboratories and support the further development and application of this compound in scientific research.
References
- 1. This compound | 286440-92-4 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Spectroscopic Profile of 2-(3,4-Difluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for 2-(3,4-Difluorophenyl)ethanol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are grounded in the analysis of its structural components: a 3,4-difluorophenyl group and a primary alcohol.
Predicted Spectral Data
The anticipated spectral data for this compound is summarized in the tables below. These values are estimations derived from the analysis of similar chemical structures and the known spectroscopic behavior of its constituent functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.3 | Multiplet | 3H | Aromatic protons (C₅-H, C₆-H, C₂-H) |
| ~ 3.8 | Triplet | 2H | -CH₂-OH |
| ~ 2.8 | Triplet | 2H | Ar-CH₂- |
| Variable (broad singlet) | Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 152 (d, ¹JCF) | C₄-F |
| ~ 147 - 151 (d, ¹JCF) | C₃-F |
| ~ 138 (dd) | C₁ |
| ~ 124 (d) | C₆ |
| ~ 117 (d) | C₅ |
| ~ 116 (d) | C₂ |
| ~ 62 | -CH₂-OH |
| ~ 38 | Ar-CH₂- |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600, 1500, 1450 | Medium to Weak | Aromatic C=C stretch |
| 1280 - 1100 | Strong | C-F stretch |
| 1260 - 1050 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Fragmentation |
| 158 | [M]⁺ (Molecular Ion) |
| 127 | [M - CH₂OH]⁺ |
| 99 | [C₆H₃F₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis and characterization of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to the Synthesis of 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for producing 2-(3,4-Difluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic pathways, including adapted experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.
Core Synthesis Pathways
The synthesis of this compound is most commonly achieved through the reduction of a corresponding carboxylic acid or its more reactive acyl chloride derivative. The choice of starting material dictates the necessary reducing agent and reaction conditions.
Route 1: Reduction of 3,4-Difluorophenylacetic Acid
This pathway involves the direct reduction of the carboxylic acid functionality. Due to the stability of carboxylic acids, a strong reducing agent is required. Common reagents for this transformation include Lithium Aluminum Hydride (LAH) and borane complexes, such as borane dimethyl sulfide (BMS).
Mechanism: The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the carboxylic acid. The resulting tetrahedral intermediate undergoes further reduction to yield the primary alcohol.
Route 2: Reduction of 3,4-Difluorophenylacetyl Chloride
This route begins with the conversion of 3,4-difluorophenylacetic acid to its more reactive acyl chloride. This intermediate is then readily reduced to the target alcohol using a milder reducing agent like Sodium Borohydride (NaBH₄).
Mechanism: The highly electrophilic carbonyl carbon of the acyl chloride is attacked by a hydride ion from Sodium Borohydride. The resulting tetrahedral intermediate eliminates the chloride ion to form an aldehyde, which is then rapidly reduced in a second step to the primary alcohol.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the two primary synthesis routes. This data is based on typical yields for these types of reactions and should be considered representative.
| Parameter | Route 1: Reduction of 3,4-Difluorophenylacetic Acid | Route 2: Reduction of 3,4-Difluorophenylacetyl Chloride |
| Starting Material | 3,4-Difluorophenylacetic Acid | 3,4-Difluorophenylacetyl Chloride |
| Reducing Agent | Borane Dimethyl Sulfide Complex (BMS) | Sodium Borohydride (NaBH₄) |
| Typical Yield | 85-95% | 90-98% |
| Purity (Post-Purification) | >98% | >98% |
| Reaction Time | 4-6 hours | 1-2 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
Experimental Protocols
The following are detailed, adapted experimental protocols for the synthesis of this compound.
Protocol 1: Reduction of 3,4-Difluorophenylacetic Acid using Borane Dimethyl Sulfide Complex
Materials:
-
3,4-Difluorophenylacetic Acid
-
Borane Dimethyl Sulfide (BMS) complex (2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-difluorophenylacetic acid (1.0 eq).
-
Dissolve the starting material in anhydrous THF (10 mL per gram of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane dimethyl sulfide complex (2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
To the residue, add 1 M HCl and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Two-Step Synthesis via 3,4-Difluorophenylacetyl Chloride
Step A: Synthesis of 3,4-Difluorophenylacetyl Chloride
Materials:
-
3,4-Difluorophenylacetic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 3,4-difluorophenylacetic acid (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-difluorophenylacetyl chloride, which can be used in the next step without further purification.
Step B: Reduction of 3,4-Difluorophenylacetyl Chloride
Materials:
-
Crude 3,4-Difluorophenylacetyl Chloride from Step A
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Dissolve the crude 3,4-difluorophenylacetyl chloride in anhydrous THF in a dry, nitrogen-flushed round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of Sodium Borohydride (1.5 eq) in anhydrous THF.
-
Slowly add the NaBH₄ suspension to the acyl chloride solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, slowly quench the reaction by the dropwise addition of 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Synthesis Pathway Diagrams
Caption: Overview of the two primary synthesis routes for this compound.
Caption: Step-by-step experimental workflows for the synthesis of this compound.
An In-depth Technical Guide to the Safety and Handling of 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and available toxicological information for 2-(3,4-Difluorophenyl)ethanol. Given its use in research and development, a thorough understanding of its potential hazards is crucial for ensuring laboratory safety.
Physicochemical and Toxicological Data
Limited specific toxicological data for this compound is publicly available. The following table summarizes its known physicochemical properties and provides toxicological data for related compounds to offer a comparative perspective.
| Property | This compound | Ethanol (for comparison)[1][2][3] |
| CAS Number | 286440-92-4 | 64-17-5 |
| Molecular Formula | C₈H₈F₂O | C₂H₆O |
| Molecular Weight | 158.145 g/mol [4] | 46.07 g/mol |
| Appearance | Clear, almost colorless liquid[5] | Colorless liquid |
| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg[4][5] | 78.37 °C |
| Density | 1.2 ± 0.1 g/cm³[4] | 0.789 g/cm³ |
| Flash Point | 82.3 ± 23.2 °C[4][5] | 13 °C |
| Storage Temperature | 2-8°C[5] | Cool, well-ventilated area[6] |
| GHS Hazard Statements | H302: Harmful if swallowed[7] H312: Harmful in contact with skin[7] H315: Causes skin irritation[7] H319: Causes serious eye irritation[7] H332: Harmful if inhaled[7] H335: May cause respiratory irritation[7] | H225: Highly flammable liquid and vapor[8] H319: Causes serious eye irritation[8] |
| LD50 (Oral, Rat) | Not available | 7060 mg/kg[1][3] |
| LC50 (Inhalation, Rat) | Not available | 20000 ppm/10H[1][3] |
Experimental Protocols
Detailed experimental protocols for handling this compound should be established based on the known hazards of aromatic alcohols and fluorinated organic compounds.
2.1. Risk Assessment and Preparation Before handling this compound, a thorough risk assessment must be conducted.[9] This involves reviewing the Safety Data Sheet (SDS), identifying potential hazards, and establishing control measures.[9] Ensure that all personnel are trained on the specific hazards and handling procedures.[9] The work area should be equipped with a functional chemical fume hood, emergency eyewash station, and safety shower.[10]
2.2. Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent exposure.[11]
-
Eye Protection : Chemical safety goggles are required. In situations with a significant splash risk, a face shield should be worn in addition to goggles.[11]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn. For handling larger quantities or in situations with a high risk of contact, double-gloving is recommended.[11]
-
Body Protection : A flame-resistant lab coat is essential. For larger-scale operations, a chemical-resistant apron should be used.[11]
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosol generation, a respirator with an appropriate cartridge should be used.
2.3. Handling and Storage
-
Handling : All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[9] Avoid direct contact with skin and eyes.[11] Keep containers tightly closed when not in use.[8]
-
Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11] The recommended storage temperature is between 2-8°C.[5] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.[11]
2.4. Disposal Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials such as gloves and weighing paper should be collected in a designated, sealed waste container.[11]
2.5. Emergency Procedures
-
Spills :
-
Small Spills : In case of a small spill, alert others in the vicinity.[5] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Collect the absorbed material into a sealed container for proper disposal.[5]
-
Large Spills : For large spills, evacuate the area immediately and contact the institution's emergency response team.[5]
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[12]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[12]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Visualizations
Caption: Experimental workflow for handling this compound.
References
- 1. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 5. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 6. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. leap.epa.ie [leap.epa.ie]
- 9. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 10. uml.edu [uml.edu]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,4-Difluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structural features, particularly the difluorophenyl group, make it a valuable intermediate in the development of therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and significant applications in drug discovery and development, with a focus on its role as a key chiral intermediate.
Chemical and Physical Properties
This compound, also known by its synonyms 3,4-Difluorophenethanol and Benzeneethanol, 3,4-difluoro-, possesses a unique set of physicochemical properties that are instrumental to its utility in organic synthesis.[1] A summary of these properties is presented below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 286440-92-4 |
| Molecular Formula | C₈H₈F₂O[1][2] |
| Molecular Weight | 158.15 g/mol [1][2] |
| Appearance | Clear, almost colorless liquid[1] |
| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg[1][3] |
| Density | 1.233 ± 0.06 g/cm³[1] |
| Flash Point | 82.3 ± 23.2 °C[1][3] |
| pKa | 14.58 ± 0.10 (Predicted)[1] |
| Refractive Index | 1.4890[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis and Experimental Protocols
The synthesis of chiral alcohols such as specific enantiomers of substituted 1-(3,4-difluorophenyl)ethanol derivatives is of significant interest, particularly in the pharmaceutical industry. A common pathway involves the asymmetric reduction of a corresponding ketone precursor.
Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol
A highly efficient method for producing the (R)-enantiomer involves the use of a ketoreductase.
Experimental Protocol:
-
Enzyme and Cofactor Preparation: A recombinant E. coli strain co-expressing a novel NADH-dependent short-chain dehydrogenase (PpKR8 from Paraburkholderia phymatum STM815) and glucose dehydrogenase from Bacillus subtilis is cultured and harvested.
-
Reaction Setup: The reaction is carried out in a temperature-controlled reaction flask. The reaction mixture is pre-incubated at 35 °C with stirring (400 rpm).
-
Substrate Addition: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction system. This method has been shown to be effective with substrate concentrations up to 300 g/L.[4]
-
pH Control: The pH of the reaction is maintained at 6.0 through the automated addition of 2.0 M Na₂CO₃.[4]
-
Product Extraction: Upon completion of the reaction, the mixture is extracted with ethyl acetate.[4]
-
Purification: The organic phase is dried over anhydrous sodium sulfate and evaporated to yield the crude product as a light yellow oily liquid.[4] This biocatalytic process can achieve a complete conversion with an enantiomeric excess of 99.9%.[4]
Chemical Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
A chemical approach for the synthesis of the (S)-enantiomer involves catalytic hydrogen transfer reduction.
Experimental Protocol:
-
Reactant Preparation: In a reaction flask, 2-chloro-1-(3,4-difluorophenyl)ethanone (1 equivalent) and a metal catalyst (e.g., a rhodium-based catalyst, ~0.00066 equivalents) are dissolved in dichloromethane.[5]
-
Hydrogen Donor Addition: A pre-mixed solution of formic acid and triethylamine is added to the reaction flask at room temperature.[5]
-
Reaction Conditions: The reaction temperature is raised to 30°C and stirred overnight.[5]
-
Quenching and Extraction: The reaction is quenched by adding water. The mixture is stirred and allowed to separate into layers. The organic phase is collected.
-
Purification: The organic phase is dried, concentrated, and then purified by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 10:1) to yield the final product.[5] This method can produce the (S)-enantiomer with high optical purity (e.g., 98.3% e.e.).[5]
Applications in Research and Drug Development
This compound and its derivatives are pivotal intermediates in the synthesis of high-value pharmaceutical compounds.
Intermediate for Ticagrelor Synthesis
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate for the synthesis of Ticagrelor.[6][7] Ticagrelor is an antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome. The specific stereochemistry of the alcohol is crucial for the biological activity of the final drug molecule.
Precursor for Other Biologically Active Molecules
The difluorophenyl moiety is a common feature in many biologically active compounds. Altering the fluorine substitution on the benzene ring to a chlorine substitution allows for the synthesis of the chiral drug sertraline (Zoloft), which is used for treating depression and obsessive-compulsive disorder.[4][8] While not a direct precursor, this highlights the utility of the core phenyl ethanol structure in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.
Mandatory Visualizations
Caption: Logical workflow from precursor to API.
Caption: Synthesis pathway for a key derivative.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its properties and the stereoselective synthesis of its derivatives make it an indispensable building block for complex pharmaceutical molecules. The methodologies outlined in this guide, particularly the efficient biocatalytic and chemical reductions, underscore the advanced synthetic strategies employed to produce high-purity chiral intermediates essential for modern drug manufacturing. Continued research into the applications of this and similar fluorinated compounds will likely lead to the discovery of new therapeutic agents.
References
- 1. This compound | 286440-92-4 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sertraline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)ethanol, a fluorinated aromatic alcohol with potential applications in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds like this one valuable building blocks in the design of novel therapeutics. This document covers its synthesis, physicochemical properties, and expected spectroscopic characteristics, and explores its potential biological relevance based on structurally related compounds.
Chemical and Physical Properties
This compound is a derivative of phenylethanol with two fluorine atoms on the phenyl ring. These fluorine substitutions can alter the electronic properties of the aromatic ring and influence intermolecular interactions.
| Property | Value | Reference |
| CAS Number | 286440-92-4 | [1][2] |
| Molecular Formula | C₈H₈F₂O | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Boiling Point | 212.4 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 82.3 ± 23.2 °C | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of a suitable carboxylic acid derivative, such as 3,4-difluorophenylacetyl chloride or 3,4-difluorophenylacetic acid. Strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) or the milder sodium borohydride (NaBH₄) are typically employed for this transformation.
Proposed Experimental Protocol: Reduction of 3,4-Difluorophenylacetyl Chloride
This protocol is based on standard procedures for the reduction of acyl chlorides to primary alcohols using lithium aluminum hydride.[3][4][5][6][7][8]
Materials:
-
3,4-Difluorophenylacetyl chloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry N₂ or Argon atmosphere
-
Ice bath
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
Procedure:
-
A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of 3,4-difluorophenylacetyl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data (Expected)
Expected ¹H NMR Data
The proton NMR spectrum is expected to show characteristic signals for the ethyl and aromatic protons. The electron-withdrawing nature of the fluorine atoms will influence the chemical shifts of the aromatic protons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 1.5 - 3.0 | broad singlet | N/A |
| -CH₂- (alpha to OH) | ~ 3.8 | triplet | ~ 7 |
| -CH₂- (beta to OH) | ~ 2.8 | triplet | ~ 7 |
| Aromatic-H | 6.9 - 7.2 | multiplet |
Expected ¹³C NMR Data
The carbon NMR spectrum will display signals for the two aliphatic carbons and the six aromatic carbons. The carbons attached to fluorine will show C-F coupling.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₂- (alpha to OH) | ~ 61 |
| -CH₂- (beta to OH) | ~ 38 |
| Aromatic C-H | 115 - 125 |
| Aromatic C-F | 145 - 155 (doublet) |
| Aromatic C (quaternary) | 135 - 145 (triplet) |
Expected IR Spectroscopy Data
The infrared spectrum will be dominated by a strong, broad absorption from the hydroxyl group.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-F stretch | 1100 - 1300 | Strong |
| C-O stretch (alcohol) | 1000 - 1200 | Strong |
Expected Mass Spectrometry Fragmentation
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a primary alcohol, including alpha-cleavage and loss of water.
| m/z Value | Proposed Fragment Ion |
| 158 | [M]⁺ (Molecular Ion) |
| 140 | [M - H₂O]⁺ (Loss of water) |
| 127 | [M - CH₂OH]⁺ (Alpha-cleavage) |
Potential Biological Activity and Signaling Pathways
While there is no specific biological data available for this compound, the biological activities of structurally related compounds can provide insights into its potential applications.
The difluorophenyl moiety is a common feature in a number of biologically active molecules, including anti-inflammatory drugs and antifungal agents. For example, Diflunisal, an anti-inflammatory drug, contains a 2,4-difluorophenyl group.[6][9][10] This suggests that this compound could be explored for similar activities.
Furthermore, phenylethanol and its derivatives have been investigated for their bacteriostatic and fungicidal properties.[11][12] The mechanism of action for some of these compounds is believed to involve the disruption of microbial cell membranes.[12]
Given its structural similarity to ethanol and other psychoactive compounds, it is conceivable that this compound could interact with signaling pathways in the central nervous system. Ethanol is known to modulate several intracellular signaling cascades, including those involving protein kinase A (PKA) and protein kinase C (PKC).[13]
Conclusion
This compound is a readily accessible fluorinated building block with potential for further investigation in drug discovery and development. Its synthesis can be achieved through standard reduction methods. While detailed biological studies are lacking, the presence of the 3,4-difluorophenyl moiety suggests that it may possess interesting pharmacological properties, warranting further exploration of its anti-inflammatory, antimicrobial, and CNS activities. The data and protocols presented in this guide provide a foundation for researchers to initiate such investigations.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. 2,2-Difluoroethanol(359-13-7) 1H NMR spectrum [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of (S)-2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(3,4-Difluorophenyl)ethanol is a chiral alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of high importance as the biological activity of chiral molecules is often dependent on their absolute configuration. Traditional chemical synthesis routes for such chiral alcohols can involve harsh reaction conditions, expensive catalysts, and the formation of undesirable byproducts. Enzymatic synthesis, utilizing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), presents a green and highly selective alternative, offering mild reaction conditions, high enantioselectivity, and improved sustainability.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the enzymatic synthesis of (S)-2-(3,4-Difluorophenyl)ethanol.
Principle of the Method
The enzymatic synthesis of (S)-2-(3,4-Difluorophenyl)ethanol is based on the asymmetric reduction of a prochiral ketone, 2-bromo-1-(3,4-difluorophenyl)ethanone, catalyzed by a stereoselective ketoreductase (KRED) or alcohol dehydrogenase (ADH).[1][2][3][4] These enzymes utilize a nicotinamide cofactor, typically NADH or NADPH, as a hydride source to reduce the carbonyl group to a hydroxyl group, yielding the desired (S)-enantiomer with high enantiomeric excess (ee).[1][7] To make the process economically viable, the expensive cofactor is continuously regenerated in situ.[1] A common and efficient method for cofactor regeneration is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is co-oxidized to acetone by the same enzyme.[1]
Enzyme Selection
The choice of enzyme is critical for achieving high conversion and enantioselectivity. While a specific ketoreductase for 2-bromo-1-(3,4-difluorophenyl)ethanone is not explicitly documented in the reviewed literature, several candidates have shown high activity and selectivity towards structurally similar substrates.
| Enzyme Name/Source Organism | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |
| ChKRED20 (Chryseobacterium sp. CA49) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | >99% | [2] |
| Rhky-ADH (Rhodococcus kyotonensis) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | >99% | [2] |
| Carbonyl Reductase (Gluconobacter oxydans) | Fluoro-substituted acetophenones | (S)-alcohols | High | High | [1] |
| KRED from Lactobacillus kefir | 2',6'-dichloro-3'-fluoroacetophenone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | >99% | >95% | [3] |
Based on the successful synthesis of the chloro-analog, enzymes from Chryseobacterium and Rhodococcus species are strong candidates for the synthesis of (S)-2-(3,4-Difluorophenyl)ethanol. Commercial ketoreductase screening kits are also a valuable tool for identifying the optimal enzyme for this specific transformation.[5]
Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of (S)-2-(3,4-Difluorophenyl)ethanol based on established procedures for similar substrates.
Materials and Reagents
-
2-Bromo-1-(3,4-difluorophenyl)ethanone (Substrate)
-
Ketoreductase (e.g., ChKRED20 or a commercially available KRED)
-
NADP⁺ or NAD⁺ (Cofactor)
-
Isopropanol (Cosubstrate for cofactor regeneration)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Deionized water
Equipment
-
Reaction vessel (e.g., shaker flask or stirred tank reactor)
-
Incubator shaker
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Protocol for Enzymatic Reduction
-
Reaction Setup:
-
In a 50 mL reaction vessel, prepare a 20 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add the substrate, 2-bromo-1-(3,4-difluorophenyl)ethanone, to a final concentration of 50 g/L.
-
Add the cofactor, NADP⁺, to a final concentration of 0.1 g/L.
-
Add isopropanol as the cosubstrate to a final concentration of 10% (v/v).
-
Initiate the reaction by adding the ketoreductase (e.g., whole cells or purified enzyme) to a final concentration of 10 g/L.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm.
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (typically >99% conversion), terminate the reaction by centrifuging the mixture to remove the enzyme (if using whole cells or immobilized enzyme).
-
Extract the aqueous layer with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the product further by column chromatography.
-
Analytical Method
-
Conversion Analysis: The conversion of the substrate to the product can be monitored using reverse-phase HPLC.
-
Enantiomeric Excess (ee) Analysis: The enantiomeric excess of the (S)-2-(3,4-Difluorophenyl)ethanol can be determined by chiral HPLC using a suitable chiral stationary phase (e.g., Chiralcel OD-H).
Summary of Reaction Parameters
| Parameter | Recommended Value | Range |
| Substrate | 2-Bromo-1-(3,4-difluorophenyl)ethanone | - |
| Substrate Concentration | 50 g/L | 10 - 100 g/L |
| Enzyme | Ketoreductase (e.g., ChKRED20) | - |
| Enzyme Loading | 10 g/L | 5 - 20 g/L |
| Cofactor | NADP⁺ | NAD⁺ or NADP⁺ |
| Cofactor Concentration | 0.1 g/L | 0.05 - 0.2 g/L |
| Cofactor Regeneration | Isopropanol | Glucose/GDH, Formate/FDH |
| Isopropanol Concentration | 10% (v/v) | 5 - 20% (v/v) |
| Buffer | Potassium Phosphate | - |
| pH | 7.0 | 6.0 - 8.0 |
| Temperature | 30°C | 25 - 40°C |
| Reaction Time | 12-24 hours | - |
| Conversion | >99% | - |
| Enantiomeric Excess (ee) | >99% | - |
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic reduction of 2-bromo-1-(3,4-difluorophenyl)ethanone.
Experimental Workflow
Caption: General workflow for the enzymatic synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | - Inactive enzyme- Sub-optimal reaction conditions (pH, temp)- Substrate/product inhibition | - Use freshly prepared enzyme- Optimize pH and temperature- Lower substrate concentration |
| Low Enantioselectivity | - Incorrect enzyme choice- Presence of competing enzymes in whole-cell catalyst | - Screen different ketoreductases- Use purified enzyme |
| Difficulty in Extraction | - Emulsion formation | - Add brine during extraction- Centrifuge to break emulsion |
Conclusion
The enzymatic synthesis of (S)-2-(3,4-Difluorophenyl)ethanol offers a highly efficient and stereoselective method for the production of this valuable chiral intermediate. By selecting an appropriate ketoreductase and optimizing reaction conditions, high yields and excellent enantiomeric purity can be achieved under environmentally benign conditions. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to implement this biocatalytic approach.
References
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis of 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of 2-(3,4-difluorophenyl)ethanol, a valuable chiral building block in pharmaceutical development. The primary route to this compound is the enantioselective reduction of the prochiral ketone, 3',4'-difluoroacetophenone. Three main catalytic strategies are presented: biocatalysis using a ketoreductase, transition-metal-catalyzed asymmetric transfer hydrogenation with a ruthenium complex, and reduction using a chiral oxazaborolidine (CBS) catalyst.
While specific data for the asymmetric reduction of 3',4'-difluoroacetophenone is limited in publicly available literature, extensive data exists for the structurally analogous 2-chloro-1-(3,4-difluorophenyl)ethanone. The protocols and data presented herein are based on these highly relevant examples and are expected to be readily adaptable for the synthesis of the target molecule with high enantioselectivity.
Data Presentation
The following tables summarize quantitative data for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, which serves as a proxy for the synthesis of this compound.
Table 1: Biocatalytic Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
| Catalyst | Substrate Conc. (g/L) | Catalyst Loading (g/L) | Co-factor | Co-substrate | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Ketoreductase (KR-01) | 500 | 50 (wet cells) | NAD⁺ (0.05 g/L) | Isopropanol (3.5 equiv) | 35 | 18 | ~100 | >99.9 |
Table 2: Asymmetric Transfer Hydrogenation of 2-chloro-1-(3,4-difluorophenyl)ethanone
| Catalyst | Substrate | Catalyst Loading (mol eq) | Hydrogen Donor | Solvent | Temp. (°C) | Time | Yield | Enantiomeric Excess (ee) (%) |
| Ru-diamine complex | 2-chloro-1-(3,4-difluorophenyl)ethanone (3.8g) | 0.00066 | Formic acid/Triethylamine | Dichloromethane | 30 | Overnight | 2.6g | 98.3 |
| Ru-diamine complex | 2-chloro-1-(3,4-difluorophenyl)ethanone (3.8g) | 0.00066 | Formic acid/Triethylamine | Toluene | 30 | Overnight | 2.7g | 98.0 |
Table 3: CBS-Catalyzed Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
| Chiral Ligand | Substrate | Borane Source | Solvent | Temp. (°C) | Time (h) | Yield | Enantiomeric Excess (ee) (%) |
| (S)-Diphenylprolinol | 2-chloro-1-(3,4-difluorophenyl)ethanone (70.0g) | Borane dimethyl sulfide | Toluene | 40 | 3 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction
This protocol is adapted from the highly efficient synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol[1].
Materials:
-
3',4'-Difluoroacetophenone
-
Ketoreductase (e.g., KR-01 or a similar commercially available enzyme)
-
Isopropanol (IPA)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Phosphate buffer solution (PBS, 100 mM, pH 6.0-7.0)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 3',4'-difluoroacetophenone in a solution of PBS and isopropanol (e.g., for a 500 g/L substrate concentration, use a ratio of approximately 2.3:1 IPA to PBS by volume).
-
Add NAD⁺ to a final concentration of approximately 0.05 g/L.
-
Add the ketoreductase enzyme (e.g., 50 g/L of wet cells).
-
Seal the vessel and place it in a shaker incubator at 30-35 °C with vigorous agitation (e.g., 220 rpm).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC). The reaction is typically complete within 18-24 hours.
-
Upon completion, extract the product from the aqueous phase with an organic solvent such as dichloromethane (3 x reaction volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst
This protocol is based on a patented procedure for the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol[2].
Materials:
-
3',4'-Difluoroacetophenone
-
Chiral Ruthenium catalyst (e.g., a complex of Ru with a chiral diamine ligand like (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, (R,R)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Water
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3',4'-difluoroacetophenone in the chosen anhydrous solvent, add the chiral ruthenium catalyst (typically 0.05-0.1 mol%).
-
Prepare a mixture of formic acid and triethylamine (e.g., a 5:2 molar ratio) and add it to the reaction mixture at room temperature.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor its progress by TLC, HPLC, or GC.
-
Once the reaction is complete (typically overnight), quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Asymmetric Reduction using a CBS Catalyst
This protocol is a general procedure based on the Corey-Bakshi-Shibata (CBS) reduction[3][4][5][6]. A specific patent for the chloro-analog provides further context[2].
Materials:
-
3',4'-Difluoroacetophenone
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (or prepared in situ from the corresponding prolinol derivative)
-
Borane source (e.g., borane-dimethyl sulfide complex or borane-THF solution)
-
Anhydrous solvent (e.g., toluene or THF)
-
Methanol
-
Aqueous workup solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, nitrogen-purged flask, prepare the active catalyst by adding trimethoxyborane to a stirred solution of the chiral prolinol derivative (e.g., (S)-diphenylprolinol) in anhydrous toluene. Stir the mixture at an elevated temperature (e.g., 40 °C) for about 90 minutes.
-
Cool the mixture and slowly add the borane source (e.g., borane dimethyl sulfide) while maintaining the temperature. Stir for another 60 minutes.
-
Dissolve the 3',4'-difluoroacetophenone in the anhydrous solvent and add it dropwise to the catalyst solution at a controlled temperature (e.g., 35-45 °C) over a period of about 2 hours.
-
After the addition is complete, continue stirring for an additional hour.
-
Cool the reaction mixture (e.g., to 10 °C) and carefully quench by the slow addition of methanol.
-
Perform an aqueous workup, for example, by adding dilute HCl.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: General experimental workflow for the asymmetric synthesis of this compound.
Caption: Key factors influencing the yield and enantioselectivity of the asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 3. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Application Notes and Protocols for the Use of 2-(3,4-Difluorophenyl)ethanol Derivatives in the Synthesis of Ticagrelor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ticagrelor is a direct-acting P2Y12 receptor antagonist used to inhibit platelet aggregation in patients with acute coronary syndromes. A key structural feature of Ticagrelor is the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is crucial for its pharmacological activity. The synthesis of this critical intermediate often involves the use of chiral 2-(3,4-difluorophenyl)ethanol derivatives. These application notes provide a comprehensive overview of the synthetic pathways and detailed protocols for the preparation of Ticagrelor, with a focus on the introduction of the 3,4-difluorophenyl group.
Synthesis Overview
The synthesis of Ticagrelor can be broadly divided into two major parts:
-
Preparation of the key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This pathway often starts with 2-chloro-1-(3,4-difluorophenyl)ethanone, which undergoes a stereoselective reduction to form (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is then converted in several steps to the desired cyclopropylamine.
-
Coupling of the key intermediate with the triazolopyrimidine core and subsequent deprotection. The (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is coupled with a suitably functionalized cyclopentyl-triazolopyrimidine derivative, followed by deprotection of hydroxyl groups to yield the final Ticagrelor molecule.
Part 1: Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine
A highly efficient and green method for the synthesis of the chiral alcohol intermediate is through the enzymatic reduction of the corresponding ketone.
Step 1: Enzymatic Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
The stereoselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol can be achieved with high enantiomeric excess using a ketoreductase (KRED).[1][2]
Experimental Protocol:
-
Substrate Preparation: Dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone (1 g, 500 g/L) in a solution of isopropanol (1.4 mL, 3.5 equiv) and PBS buffer (0.6 mL, 100 mM, pH 6.0).[1]
-
Enzyme and Cofactor Addition: Add NAD⁺ (0.1 mg, 0.05 g/L) and ketoreductase KR-01 (wet cells, 0.1 g, 50 g/L) to the substrate solution.[1]
-
Reaction Conditions: The reaction mixture is shaken at 220 rpm and 35 °C for 18 hours.[1]
-
Work-up and Isolation: After the reaction, extract the mixture with dichloromethane (3 x 1 mL). The combined organic layers are dried over anhydrous sodium sulfate. The conversion and enantiomeric excess (ee) are determined by HPLC.[1]
Quantitative Data for Enzymatic Reduction:
| Parameter | Value | Reference |
| Substrate Concentration | 500 g/L | [1] |
| Conversion | ~100% | [1] |
| Enantiomeric Excess (ee) | >99.9% | [1] |
| Space-Time Yield | 145.8 mmol/L/h | [1] |
Step 2: Conversion of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester
The chiral alcohol is a versatile intermediate for the synthesis of the corresponding cyclopropane derivative.[1]
Experimental Protocol (General Outline): The (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is typically converted to an epoxide, (2S)-2-(3,4-difluorophenyl)oxirane, by treatment with a base like sodium hydroxide.[3] This epoxide is then reacted with a phosphonoacetate, such as triethyl phosphonoacetate, in the presence of a strong base (e.g., sodium t-butoxide or sodium hydride) to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate.[3][4]
Quantitative Data for Cyclopropanation:
| Parameter | Value | Reference |
| Yield | 98% | [1] |
| Diastereomeric Excess (de) | >99.9% | [1] |
Step 3: Conversion to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
The cyclopropanecarboxylate is then converted to the target amine via a multi-step process, typically involving hydrolysis to the carboxylic acid, followed by a Curtius or Hofmann rearrangement.[4]
Experimental Protocol (General Outline):
-
Hydrolysis: The ethyl ester is hydrolyzed to (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid using a base such as sodium hydroxide in an alcohol solvent.[3]
-
Rearrangement: The carboxylic acid is then subjected to a Curtius rearrangement. This involves conversion to an acyl azide (e.g., using diphenylphosphoryl azide or by forming the acid chloride followed by reaction with sodium azide), which then rearranges to an isocyanate upon heating. The isocyanate is subsequently hydrolyzed to the desired amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[3]
Part 2: Synthesis of Ticagrelor
Step 4: Coupling with the Triazolopyrimidine Core
The key cyclopropylamine intermediate is then coupled with a suitable triazolopyrimidine derivative. A common intermediate used is 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[3][4][5]triazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][3][4]dioxal-4-yl}oxy]-1-ethanol.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[3][4][5]triazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][3][4]dioxal-4-yl}oxy]-1-ethanol (1.0 kg, 2.32 mol) in acetonitrile (7 L), add (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (0.709 kg, 2.2 mol) and anhydrous potassium carbonate (0.640 kg, 4.64 mol).[5]
-
Reaction Conditions: The reaction mixture is stirred at 25–30 °C for 2–3 hours.[5]
-
Work-up and Isolation: Upon completion (monitored by HPLC), the reaction mass is diluted with water (10 L) and extracted with dichloromethane (10 + 5 L). The combined organic layers are washed with water and brine, then concentrated under reduced pressure to provide the protected Ticagrelor intermediate.[5]
Quantitative Data for Coupling Reaction:
| Parameter | Value | Reference |
| Yield | 95.52% | [5] |
| HPLC Purity | 93.0% | [5] |
Step 5: Deprotection to Yield Ticagrelor
The final step is the removal of the acetonide protecting group from the cyclopentanediol moiety.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of the protected Ticagrelor intermediate (1.0 kg, 1.77 mol) in dichloromethane (7 L), add aqueous hydrochloric acid (5 L).[5]
-
Reaction Conditions: The reaction mass is stirred for 2–3 hours.[5]
-
Work-up and Isolation: After completion (monitored by HPLC), the pH of the reaction mass is adjusted to 9–11 with aqueous NaOH solution. The organic layer is separated and concentrated. The resulting oil is diluted with water and extracted with ethyl acetate. The combined ethyl acetate layers are washed and processed to yield Ticagrelor.[5]
Quantitative Data for Overall Process:
| Parameter | Value | Reference |
| Overall Yield | 65% | [5] |
| Final Purity (HPLC) | 99.78% | [5] |
Visualizations
Caption: Synthesis of the key intermediate (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine.
Caption: Final steps in the synthesis of Ticagrelor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of 2-(3,4-Difluorophenyl)ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of chiral compounds often exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and analyze these enantiomers is critical in the pharmaceutical industry for the development of safe and effective drugs. 2-(3,4-Difluorophenyl)ethanol is a chiral alcohol and a potential building block in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique for such separations.
The separation of enantiomers is crucial as one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even cause adverse effects. Regulatory agencies often require the development of single-enantiomer drugs unless both enantiomers are proven to be safe and effective. Chromatographic methods, particularly HPLC, are favored for their efficiency and reliability in resolving enantiomers.
Experimental Protocol
This protocol outlines the High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. The methodology is based on established principles of chiral chromatography, utilizing a polysaccharide-based chiral stationary phase, which is known for its broad enantiorecognition capabilities.
Materials and Reagents:
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC (or equivalent polysaccharide-based column), 4.6 x 250 mm, 5 µm particle size.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.
-
Filter the working standard through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the Chiralpak® IC column with the mobile phase (n-Hexane:Isopropanol, 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis for 20 minutes and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified HPLC conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 12.5 | 14.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Separation Factor (α) | \multicolumn{2}{c | }{1.18} |
| Tailing Factor | 1.1 | 1.2 |
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Discussion
The described HPLC method provides a robust and reproducible approach for the baseline separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak® IC, is instrumental in achieving the necessary enantioselectivity. The mobile phase composition of n-hexane and isopropanol is a common choice for normal-phase chiral separations, offering good solubility for the analyte and appropriate interaction with the stationary phase.
The presented quantitative data, with a resolution factor greater than 2, indicates a complete separation of the two enantiomers, which is essential for accurate quantification. The separation factor (α) of 1.18 demonstrates the good selectivity of the chiral stationary phase for this pair of enantiomers.
For method optimization, researchers can explore variations in the mobile phase composition (e.g., changing the percentage of isopropanol) and the column temperature to further improve resolution or reduce analysis time. Additionally, other polysaccharide-based chiral columns could be screened to find the optimal stationary phase for this specific separation.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful chiral separation of this compound enantiomers by HPLC. The methodology is straightforward and utilizes commercially available materials and standard laboratory equipment. This protocol is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry engaged in the development and quality control of chiral molecules. The clear separation of the enantiomers is a critical step in understanding their individual properties and ensuring the safety and efficacy of potential drug candidates.
Application Note: Gas Chromatography Analysis of 2-(3,4-Difluorophenyl)ethanol
Introduction
2-(3,4-Difluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound.[1][2] This application note provides a detailed protocol for the determination of the purity of this compound using GC-FID.
Instrumentation and Consumables
A summary of the necessary instrumentation and consumables for this analysis is provided in Table 1.
| Item | Specification |
| Gas Chromatograph | Equipped with a split/splitless injector and Flame Ionization Detector (FID) |
| GC Column | Polar capillary column, e.g., DB-WAX or equivalent (Polyethylene Glycol phase)[3][4] |
| Autosampler | Compatible with the GC system |
| Data Acquisition Software | Chromatography data station |
| Analytical Balance | 4-decimal place |
| Volumetric Flasks | Class A, various sizes |
| Pipettes | Class A, various sizes |
| Syringes | For sample injection and standard preparation |
| Vials | 2 mL autosampler vials with caps |
| Solvents | HPLC grade Methanol or Ethanol |
| Carrier Gas | Helium (99.999% purity) |
| FID Gases | Hydrogen (99.999% purity), Air (zero grade) |
Chromatographic Conditions
The recommended GC-FID parameters for the analysis of this compound are detailed in Table 2. These parameters are based on established methods for similar aromatic alcohols and may require optimization for specific instrumentation.[3][4][5]
| Parameter | Value |
| Column | |
| Stationary Phase | Polyethylene Glycol (PEG), WAX-type[4] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Temperatures | |
| Inlet Temperature | 250 °C[3] |
| Detector Temperature | 300 °C[5] |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min[6] |
| Final Temperature | 220 °C, hold for 5 minutes |
| Gas Flows | |
| Carrier Gas | Helium[5] |
| Flow Rate | 1.0 mL/min (Constant Flow)[3] |
| Injection | |
| Injection Mode | Split[5] |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Detector | |
| Detector Type | Flame Ionization Detector (FID)[1][5] |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Experimental Protocol
Standard Preparation
-
Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or ethanol. This yields a standard solution with a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.[3]
Sample Preparation
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the same solvent used for the standard preparation.
-
Transfer an aliquot of the prepared sample solution into a 2 mL autosampler vial for analysis.
GC Analysis
-
Set up the GC system according to the parameters outlined in Table 2.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the GC system.
-
Record the resulting chromatograms and integrate the peaks of interest.
Purity Calculation
The purity of the this compound sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Diagram
References
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
Application Notes and Protocols for the Derivatization of 2-(3,4-Difluorophenyl)ethanol for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 2-(3,4-Difluorophenyl)ethanol to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for similar analytes, such as 2-phenylethanol, and serve as a comprehensive guide for method development and validation.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Derivatization for GC-MS analysis is essential for improving the volatility and thermal stability of polar analytes like this compound. The primary methods involve silylation and acylation of the hydroxyl group.
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and sensitivity in GC-MS analysis.
This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Internal Standard (IS) solution (e.g., deuterated phenylethanol in pyridine)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) and 50 µL of the internal standard solution to the dried sample.
-
Derivatization: Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Diagram of Silylation Workflow:
Acylation
Acylation introduces an acyl group to the analyte, forming an ester. This derivatization increases the volatility and can improve chromatographic separation. Fluorinated acylating agents can also enhance sensitivity with an electron capture detector (ECD).[2]
This protocol describes the derivatization of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Internal Standard (IS) solution
-
Reacti-Vials™
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the sample as described in the silylation protocol.
-
Reagent Addition: Add 100 µL of pyridine and 50 µL of the internal standard solution.
-
Derivatization: Add 100 µL of acetic anhydride.
-
Reaction: Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cooling and Quenching: Cool the vial to room temperature. Optionally, add a small amount of water to quench the excess anhydride, followed by extraction with a non-polar solvent like hexane.
-
Analysis: Inject the organic layer into the GC-MS.
Diagram of Acylation Workflow:
Quantitative Data Summary (GC-MS)
The following table presents expected GC-MS parameters for the analysis of derivatized 2-phenylethanol, which can be used as a starting point for method development for this compound. Actual retention times and detection limits will need to be determined experimentally.
| Parameter | Silylated Derivative (TMS) | Acylated Derivative (Acetyl) | Reference |
| GC Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | |
| Injector Temp. | 250 - 280°C | 250 - 280°C | [3][4] |
| Oven Program | 70°C (1 min) -> 10°C/min to 280°C (hold 5 min) | 80°C (2 min) -> 15°C/min to 250°C (hold 3 min) | [4] |
| Carrier Gas | Helium, 1 mL/min | Helium, 1 mL/min | [4] |
| Expected RT | ~10 - 15 min (analyte dependent) | ~12 - 18 min (analyte dependent) | [5] |
| Expected LOD | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | [6][7] |
| MS Ion Source | 230°C | 230°C | |
| Ionization | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV | |
| Key Mass Fragments | M+, [M-15]+, Si(CH3)3 related ions | M+, [M-43]+, CH3CO+ (m/z 43) |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization is employed to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection, especially for compounds lacking strong native absorbance.
Benzoylation for UV Detection
Benzoyl chloride reacts with the hydroxyl group to form a benzoyl ester, which has strong UV absorbance.[8]
Materials:
-
This compound
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Aprotic solvent (e.g., acetonitrile)
-
Extraction solvent (e.g., diethyl ether)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the analyte in a suitable solvent.
-
Reaction Setup: In a vial, mix 100 µL of the sample solution with 200 µL of 2 M NaOH.
-
Derivatization: Add 10 µL of benzoyl chloride in acetonitrile (e.g., 10% v/v).
-
Reaction: Vortex the mixture vigorously for 1-2 minutes. Let it stand at room temperature for 10-20 minutes to complete the reaction and hydrolyze excess reagent.
-
Extraction: Add 200 µL of diethyl ether, vortex for 1 minute, and centrifuge to separate the layers.
-
Analysis: Transfer the organic layer to a new vial, evaporate to dryness, and reconstitute in the mobile phase for HPLC analysis.
Diagram of Benzoylation Workflow:
Quantitative Data Summary (HPLC-UV)
The following table provides typical parameters for HPLC-UV analysis of benzoylated alcohols. These should be optimized for this compound.
| Parameter | Benzoylated Derivative | Reference |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile:Water gradient | [8] |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 - 40°C | |
| Detection λ | ~230 - 254 nm | [9] |
| Expected LOD | 1 - 10 ng/mL |
Chiral Derivatization for Enantiomeric Separation
To separate the enantiomers of this compound, a chiral derivatizing agent (CDA) can be used to form diastereomers, which can then be separated on a standard achiral column. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a common CDA for this purpose.
Materials:
-
(R)- or (S)-2-(3,4-Difluorophenyl)ethanol
-
(R)- or (S)-Mosher's acid chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous solvent (e.g., dichloromethane)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dry the alcohol sample thoroughly.
-
Reaction: In a dry vial under an inert atmosphere, dissolve the alcohol in anhydrous dichloromethane and add pyridine. Cool the mixture in an ice bath.
-
Derivatization: Slowly add a solution of Mosher's acid chloride in dichloromethane.
-
Reaction Completion: Stir the reaction at room temperature until complete (monitor by TLC or LC).
-
Workup: Quench the reaction with water and extract the diastereomeric esters with an organic solvent. Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.
-
Analysis: Analyze the resulting diastereomers by HPLC on a normal or reversed-phase column.
Diagram of Chiral Derivatization Logic:
Disclaimer: The protocols and data provided are intended as a starting point for method development. Optimization of reaction conditions, chromatographic parameters, and validation are essential for accurate and reliable analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. manuallib.com [manuallib.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-(3,4-Difluorophenyl)ethanol
Introduction
2-(3,4-Difluorophenyl)ethanol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its difluorinated phenyl ring can enhance metabolic stability and binding affinity of target molecules. This document provides detailed protocols for three scalable synthetic routes to this compound, targeting researchers, scientists, and professionals in drug development. The described methods are designed for laboratory scale-up, focusing on safety, efficiency, and reproducibility.
Synthetic Strategies Overview
Three primary scalable routes for the synthesis of this compound are presented:
-
Route 1: Reduction of 3,4-Difluorophenylacetic Acid using a Borane Complex.
-
Route 2: Grignard Reaction of 3,4-Difluorobenzyl Bromide with Formaldehyde.
-
Route 3: Reaction of 3,4-Difluorophenylmagnesium Bromide with Ethylene Oxide.
Each route offers distinct advantages and considerations regarding starting material availability, reaction conditions, and scalability.
Route 1: Reduction of 3,4-Difluorophenylacetic Acid
This route is a straightforward and high-yielding method, contingent on the commercial availability of the starting carboxylic acid. Borane complexes are effective and selective reducing agents for carboxylic acids.[1][2]
Experimental Protocol
Materials:
-
3,4-Difluorophenylacetic acid
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-difluorophenylacetic acid (1.0 eq) in anhydrous THF (5-10 mL per gram of acid).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF solution (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add methanol to quench the excess borane. Vigorous gas evolution will be observed.
-
Work-up: Add 1 M HCl to the mixture until the aqueous layer is acidic (pH ~2). Extract the product with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,4-Difluorophenylacetic acid | [3][4] |
| Reducing Agent | Borane-THF complex | [1][5] |
| Typical Yield | 85-95% | General expectation for this reaction type. |
| Purity | >98% (after chromatography) |
Safety Precautions:
-
Borane-THF is a flammable and corrosive reagent that reacts violently with water.[6][7] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[8][9]
-
The quenching process releases hydrogen gas and should be performed slowly and with caution.[8]
Workflow Diagram
Route 2: Grignard Reaction of 3,4-Difluorobenzyl Bromide with Formaldehyde
This route involves the formation of a Grignard reagent from 3,4-difluorobenzyl bromide, followed by its reaction with formaldehyde to yield the target primary alcohol.[10]
Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Grignard Reagent Formation:
-
Dry all glassware in an oven overnight and assemble under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flask.
-
Add a small portion of a solution of 3,4-difluorobenzyl bromide (1.0 eq) in anhydrous ether/THF.
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color indicates initiation.
-
Add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, reflux for 1-2 hours.
-
-
Reaction with Formaldehyde:
-
In a separate flask, heat paraformaldehyde under vacuum to generate gaseous formaldehyde, or prepare a slurry of paraformaldehyde in anhydrous ether/THF.
-
Cool the Grignard reagent to 0 °C and add the formaldehyde source slowly.
-
After the addition, stir the reaction at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Acidify with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,4-Difluorobenzyl bromide | [12][14] |
| Reagents | Magnesium, Formaldehyde | |
| Typical Yield | 60-75% | General expectation for this reaction type. |
| Purity | >97% (after chromatography) |
Safety Precautions:
-
Grignard reactions are highly exothermic and sensitive to moisture and air.[10] All reagents and solvents must be anhydrous, and the reaction should be performed under an inert atmosphere.
-
Diethyl ether is extremely flammable.
-
Formaldehyde is a toxic and volatile substance. Handle in a well-ventilated fume hood.
Workflow Diagram
Route 3: Reaction of 3,4-Difluorophenylmagnesium Bromide with Ethylene Oxide
This route utilizes a Grignard reagent formed from 3,4-difluorobromobenzene, which then reacts with ethylene oxide to afford the desired product after a two-carbon homologation.[15]
Experimental Protocol
Materials:
-
3,4-Difluorobromobenzene
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous THF
-
Ethylene oxide
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Grignard Reagent Formation:
-
Prepare 3,4-difluorophenylmagnesium bromide from 3,4-difluorobromobenzene (1.0 eq) and magnesium (1.2 eq) in anhydrous THF as described in Route 2.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard solution to 0 °C.
-
Condense ethylene oxide (1.1 eq) at a low temperature and dissolve it in cold, anhydrous THF.
-
Add the ethylene oxide solution dropwise to the Grignard reagent, keeping the temperature below 10 °C.
-
After addition, stir at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated ammonium chloride solution.
-
Acidify with 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,4-Difluorobromobenzene | |
| Reagents | Magnesium, Ethylene oxide | [16][17][18][19] |
| Typical Yield | 50-70% | General expectation for this reaction type. |
| Purity | >97% (after chromatography) |
Safety Precautions:
-
Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[16][17][18] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate safety measures must be in place.
-
The reaction with the Grignard reagent can be highly exothermic.[20]
Workflow Diagram
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,4-Difluorophenylacetic acid 98 658-93-5 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. calpaclab.com [calpaclab.com]
- 12. scbt.com [scbt.com]
- 13. 3,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis ylelds [allen.in]
- 16. balchem.com [balchem.com]
- 17. airgas.com [airgas.com]
- 18. ETHYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. balchem.com [balchem.com]
- 20. d.lib.msu.edu [d.lib.msu.edu]
Application Notes and Protocols for the Biocatalytic Production of 2-(3,4-Difluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3][4] The production of enantiomerically pure alcohols is of high importance as different enantiomers of a drug can exhibit different pharmacological activities and toxicities.[1][4] Biocatalytic reduction of prochiral ketones using ketoreductases (KREDs) offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral alcohols.[3][5][6] This approach provides several advantages, including mild reaction conditions, high enantioselectivity, and reduced environmental impact.[1][2]
These application notes provide a detailed overview and experimental protocols for the biocatalytic production of 2-(3,4-Difluorophenyl)ethanol, a valuable intermediate in pharmaceutical synthesis, via the asymmetric reduction of 2-(3,4-difluoroacetophenone). The protocols described herein can be adapted for both isolated enzyme and whole-cell biocatalysis systems.
Principle of Biocatalytic Reduction
The core of this process is the enzymatic reduction of the carbonyl group in 2-(3,4-difluoroacetophenone) to a hydroxyl group, creating a chiral center. This reaction is catalyzed by a class of enzymes known as ketoreductases (KREDs), which belong to the oxidoreductase family.[3] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), as a hydride donor.[3]
To make the process economically viable, the expensive cofactor is regenerated in situ. This is often achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone while reducing NAD(P)+ to NAD(P)H, or by using a co-substrate like isopropanol, which is oxidized to acetone by the same ketoreductase or a second dehydrogenase.[7][8] Whole-cell biocatalysis is an attractive option as it provides a self-contained system with the necessary enzymes and cofactor regeneration machinery.[2][9][10][11]
Data Presentation
Table 1: Reported Biocatalytic Reductions of Similar Substrates
| Enzyme/Biocatalyst | Substrate | Substrate Conc. (g/L) | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Key Findings & Reference |
| Ketoreductase (KRED) KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | 500 | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | ~100 | >99.9 | High substrate loading and excellent enantioselectivity.[12][13] |
| Short-chain dehydrogenase PpKR8 from Paraburkholderia phymatum STM815 | 2-chloro-1-(3,4-difluorophenyl)ethanone | 300 | (R)-2-chloro-1-(3,4-difluorophenyl)ethanol | 100 | 99.9 | High space-time yield of 728 g/(L·day).[14] |
| Ketoreductase ChKRED20 from Chryseobacterium sp. CA49 (mutant L205A) | 2-chloro-1-(3,4-difluorophenyl)ethanone | 200 | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 100 | >99 | Directed evolution significantly increased enzyme activity and stability.[15] |
| Recombinant E. coli containing NADH-dependent reductase CmCR | 2-chloro-1-(3,4-difluorophenyl)ethanone | 100 mM | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 95.9 | >99 | Use of deep eutectic solvent as a co-solvent enhanced biocatalytic efficiency. |
| Carbonyl reductase from Gluconobacter oxydans (GoCR) | Fluoro-substituted acetophenones | up to 500 mM | Corresponding (S)-alcohols | High | >99 | Broad substrate scope for halogenated acetophenones.[7] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of 2-(3,4-difluoroacetophenone)
This protocol describes the use of recombinant E. coli cells overexpressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.
1. Materials and Reagents:
-
Recombinant E. coli strain expressing a suitable ketoreductase (e.g., from Lactobacillus kefir or an engineered variant) and glucose dehydrogenase (e.g., from Bacillus subtilis).
-
Luria-Bertani (LB) medium (or other suitable growth medium).
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Phosphate buffer (100 mM, pH 6.0-7.0).
-
2-(3,4-difluoroacetophenone).
-
D-Glucose.
-
Ethyl acetate.
-
Sodium sulfate (anhydrous).
-
Centrifuge.
-
Incubator shaker.
-
Reaction vessel.
2. Procedure:
-
Cell Culture and Induction:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2 L flask.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).
-
Resuspend the cell pellet in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
-
Biocatalytic Reduction:
-
In a reaction vessel, combine the cell suspension, 2-(3,4-difluoroacetophenone) (e.g., 10-50 g/L), and D-glucose (e.g., 1.5 equivalents relative to the substrate).
-
Adjust the pH to the optimal range for the enzyme (typically 6.0-7.0).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-35°C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.
-
-
Product Extraction and Analysis:
-
Once the reaction is complete, centrifuge the mixture to separate the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Analyze the product for conversion and enantiomeric excess using chiral HPLC or GC.
-
Protocol 2: Isolated Enzyme Biocatalytic Reduction
This protocol utilizes a purified or commercially available ketoreductase with a cofactor regeneration system.
1. Materials and Reagents:
-
Ketoreductase (KRED).
-
Glucose Dehydrogenase (GDH).
-
Nicotinamide adenine dinucleotide phosphate (NADP+) or Nicotinamide adenine dinucleotide (NAD+).
-
Phosphate buffer (100 mM, pH 6.0-7.0).
-
2-(3,4-difluoroacetophenone).
-
D-Glucose.
-
Isopropanol (alternative to GDH/glucose system).
-
Ethyl acetate.
-
Sodium sulfate (anhydrous).
-
Reaction vessel with temperature control.
2. Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve NAD(P)+ (e.g., 0.05 g/L) and D-glucose (e.g., 1.5 equivalents) in 100 mM phosphate buffer (pH 6.5).
-
Add the ketoreductase and glucose dehydrogenase to the desired final concentrations.
-
Add 2-(3,4-difluoroacetophenone) to the reaction mixture.
-
Alternatively, for a GDH-free system, use isopropanol as a co-solvent and hydrogen donor (e.g., 3-5 equivalents).[13]
-
-
Biocatalytic Reduction:
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 35°C) with stirring.[13]
-
Monitor the pH and adjust if necessary.
-
Follow the reaction progress using HPLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC.
-
Mandatory Visualizations
Caption: Whole-cell biocatalytic workflow for this compound production.
Caption: Enzymatic cascade for ketone reduction with cofactor regeneration.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. air.unimi.it [air.unimi.it]
- 10. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3,4-Difluorophenyl)ethanol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2-(3,4-difluorophenyl)ethanol scaffold as a critical intermediate in pharmaceutical synthesis. Due to the specificity of available research, these notes focus on the synthesis and application of its close and commercially significant analog, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of the antiplatelet drug, Ticagrelor.[1][2][3] The protocols and data presented are derived from established methods for this chlorinated analog and serve as a robust guide for researchers working with similar difluorophenyl ethanol structures.
Introduction: The Role of Fluorinated Intermediates in Drug Discovery
Fluorinated organic compounds are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The this compound moiety is a valuable building block, or synthon, that incorporates these benefits. Its primary application is in the construction of more complex active pharmaceutical ingredients (APIs).
A key example is the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes.[3] The chiral alcohol, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, is a crucial precursor to a cyclopropylamine derivative that forms a core part of the final Ticagrelor molecule.[4]
Synthesis of Chiral 1-(3,4-Difluorophenyl)ethanol Derivatives
The primary route to synthesizing chiral 1-(3,4-difluorophenyl)ethanol derivatives is through the asymmetric reduction of the corresponding ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. Both enzymatic (biocatalytic) and chemical methods have been developed to achieve high yield and enantioselectivity.
Caption: General workflow for the synthesis of the chiral alcohol intermediate.
The following table summarizes the results from various reported methods for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.
| Method Type | Catalyst / Enzyme | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee %) | Key Conditions | Reference |
| Enzymatic | Ketoreductase (KRED) KR-01 | 500 g/L | ~100% (conversion) | >99.9% | Bioreduction | [1][2][3] |
| Enzymatic | Dehydrogenase PpKR8 | 300 g/L | >99% (conversion) | >99.9% | Coexpression with GDH | [5] |
| Enzymatic | Recombinant E. coli (CmCR) | 100 mM | 95.9% | >99% | Deep eutectic solvent co-solvent | [6] |
| Chemical | Metal Catalyst (Formula IIIa) | 20 mmol | 68.4% (isolated) | 98.3% | Formic acid/triethylamine, CH₂Cl₂, 30°C | [7] |
| Chemical | Metal Catalyst (Formula IIIb) | 20 mmol | 71.1% (isolated) | 98.0% | Formic acid/triethylamine, Toluene, 30°C | [7] |
Protocol 1: Enzymatic Reduction using Ketoreductase (Adapted from[1][2][3])
This protocol describes a highly efficient and green method for producing the chiral alcohol.
-
Reaction Setup: In a suitable reaction vessel, prepare a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: Add the ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Substrate Addition: Add 2-chloro-1-(3,4-difluorophenyl)ethanone to the desired final concentration (e.g., up to 500 g/L).
-
Reaction Conditions: Maintain the temperature at 30-35°C and control the pH (e.g., at 6.0-7.0) with the addition of a suitable base as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. The product is often of sufficient purity for the next step without further purification.[1][2]
Protocol 2: Chemical Catalytic Hydrogen Transfer Reduction (Adapted from[7])
This protocol outlines a chemical synthesis route using a metal catalyst.
-
Reaction Setup: To a reaction flask, add 2-chloro-1-(3,4-difluorophenyl)ethanone (1 eq), the specified metal catalyst (e.g., Formula IIIa, ~0.00066 eq), and a suitable solvent (e.g., dichloromethane, ~10 mL/g of substrate).
-
Hydrogen Donor Addition: Prepare a premixed solution of formic acid and triethylamine and add it to the reaction flask at room temperature.
-
Reaction Conditions: Stir the mixture for a short period (e.g., 10 minutes), then raise the temperature to 30°C and allow the reaction to proceed overnight.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench by adding water. Stir thoroughly and allow the layers to separate.
-
Isolation and Purification: Separate the organic phase, dry it, and concentrate it. Purify the resulting crude product by silica gel column chromatography (e.g., eluting with petroleum ether:ethyl acetate 10:1) to yield the optically pure alcohol.[7]
Application in API Synthesis: The Pathway to Ticagrelor
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is not the final API but a critical building block. It is subsequently used to synthesize (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is then condensed with a substituted triazolopyrimidine core to form Ticagrelor.
Caption: Simplified synthetic pathway from the chiral alcohol to Ticagrelor.
The conversion of the chiral alcohol to the cyclopropylamine intermediate is a multi-step process that significantly simplifies the overall synthesis and reduces safety risks compared to older routes.[2][3] The final condensation step involves a nucleophilic substitution reaction between the cyclopropylamine intermediate and the chlorinated triazolopyrimidine core, typically carried out in a suitable solvent with a base.[4]
Biological Context: Mechanism of Action of Ticagrelor
Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, a key receptor in platelet activation.[8] By blocking this receptor, Ticagrelor prevents the signal amplification that leads to platelet aggregation and thrombus formation.
Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor is coupled to the inhibitory G-protein, Gαi.
Caption: Ticagrelor inhibits the ADP-mediated P2Y12 signaling cascade.
Activation of the P2Y12 receptor by ADP leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of key proteins like VASP, thereby lowering the threshold for platelet activation.[1]
-
Activation of PI3K: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like Akt. This pathway contributes to the stabilization of platelet aggregation.[9]
Ultimately, these signals lead to a conformational change in the glycoprotein IIb/IIIa receptors on the platelet surface, enabling them to bind fibrinogen and cause robust platelet aggregation.[1] Ticagrelor, by blocking ADP from binding to P2Y12, prevents these intracellular signaling events from occurring, thus inhibiting platelet activation and aggregation.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 8. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Applications of Fluorinated Alcohols in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful and versatile tools in medicinal chemistry. Their unique physicochemical properties, including strong hydrogen bond donating ability, low nucleophilicity, and high ionizing power, enable a wide range of applications from serving as specialized reaction media to being incorporated as key structural motifs in drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the use of fluorinated alcohols in drug discovery and development.
Fluorinated Alcohols as Solvents in Organic Synthesis
The distinct properties of fluorinated alcohols make them highly effective solvents for promoting and controlling various chemical transformations crucial in the synthesis of pharmaceutical compounds.
Controlling Selectivity in Peptide Arylation using 2,2,2-Trifluoroethanol (TFE)
The introduction of aryl groups to peptides is a valuable strategy for enhancing their therapeutic properties. However, achieving selective arylation on peptides with multiple nucleophilic side chains can be challenging. 2,2,2-Trifluoroethanol (TFE) has been shown to significantly improve the nucleophile-selectivity in the SNAr arylation of peptides compared to conventional solvents like N,N'-dimethylformamide (DMF).[3][4]
Application Note: TFE's ability to stabilize anionic intermediates and its low nucleophilicity can be leveraged to favor arylation on more nucleophilic residues, such as cysteine, over others like lysine or tyrosine. This allows for more precise control over the modification of complex peptides.
Experimental Protocol: Selective SNAr Arylation of a Peptide in TFE [5][6]
This protocol describes the selective arylation of a peptide containing multiple nucleophilic residues with a perfluoroaromatic reagent in TFE.
Materials:
-
Peptide with multiple nucleophilic side chains (e.g., containing Cys, Lys, Tyr)
-
Perfluoroaromatic reagent (e.g., pentafluoropyridine)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the peptide (1 equivalent) in anhydrous TFE to a concentration of 10 mg/mL in a clean, dry reaction vial.
-
Add the perfluoroaromatic reagent (1.1 equivalents) to the peptide solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by RP-HPLC and mass spectrometry.
-
Upon completion, remove the TFE under reduced pressure.
-
Resuspend the crude product in a minimal amount of a suitable solvent (e.g., DMSO).
-
Purify the arylated peptide by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the product by high-resolution mass spectrometry and NMR spectroscopy to confirm the site of arylation.
Quantitative Data: Comparison of Solvent Effects on Peptide Arylation Selectivity
| Peptide Substrate | Arylating Reagent | Solvent | Major Product | Minor Product(s) | Reference |
| H-Cys-Lys-Tyr-NH2 | Pentafluoropyridine | TFE | Cys-arylated | Lys-arylated, Tyr-arylated | [5][6] |
| H-Cys-Lys-Tyr-NH2 | Pentafluoropyridine | DMF | Mixture of Cys, Lys, and Tyr arylation | - | [5][6] |
Promoting Epoxide Ring-Opening Reactions with Hexafluoroisopropanol (HFIP)
The ring-opening of epoxides is a fundamental transformation for constructing carbon-carbon and carbon-heteroatom bonds. Hexafluoroisopropanol (HFIP) has been demonstrated to be a highly effective solvent for promoting the ring-opening of epoxides with weak nucleophiles, such as indoles, without the need for a catalyst.[1][7]
Application Note: HFIP's strong hydrogen-bonding ability activates the epoxide towards nucleophilic attack, mimicking the effect of a Lewis acid. This allows for milder reaction conditions and can lead to high regioselectivity.
Experimental Protocol: HFIP-Promoted Ring-Opening of Styrene Oxide with Indole [1][7][8]
This protocol details the reaction between styrene oxide and indole in HFIP to produce 3-substituted indole derivatives.
Materials:
-
Styrene oxide
-
Indole
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of indole (1.2 equivalents) in HFIP (0.5 M), add styrene oxide (1 equivalent).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 3-substituted indole.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data: Yields of HFIP-Promoted Epoxide Ring-Opening with Indoles
| Epoxide | Indole Derivative | Product Yield (%) | Reference |
| Styrene Oxide | Indole | 85 | [9] |
| Styrene Oxide | 5-Methoxyindole | 92 | [9] |
| Propylene Oxide | Indole | 78 | [1] |
Fluorinated Alcohols as Structural Motifs in Drug Design
Incorporating fluorinated alcohol moieties, particularly the hexafluoroisopropanol (HFIP) group, into drug candidates can significantly enhance their pharmacological properties.[3][10] These improvements can include increased metabolic stability, enhanced binding affinity, and improved bioavailability.
Synthesis of Drug Analogues Containing the Hexafluoroisopropanol (HFIP) Moiety
The synthesis of drug analogues containing the HFIP group often involves the use of specialized fluorinated building blocks or late-stage fluorination strategies.
Application Note: The HFIP group can act as a non-canonical hydrogen bond donor and can block sites of metabolism, leading to improved pharmacokinetic profiles. Its introduction can be a valuable strategy in lead optimization.[10]
Experimental Protocol: Synthesis of an HFIP-Containing Kinase Inhibitor Analogue
This generalized protocol outlines the synthesis of a kinase inhibitor analogue where a key hydroxyl group is replaced by an HFIP moiety. The specific starting materials and conditions will vary depending on the target molecule.
Materials:
-
Appropriate ketone or aldehyde precursor
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ketone or aldehyde precursor (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSCF3 (2.2 equivalents) dropwise to the solution.
-
Add a catalytic amount of TBAF (0.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired HFIP-containing analogue.
-
Characterize the final product by 1H NMR, 19F NMR, 13C NMR, and high-resolution mass spectrometry.
Impact on Drug Properties
The introduction of fluorinated alcohol groups can have a profound impact on key drug properties.
Quantitative Data: Comparative Properties of Fluorinated vs. Non-Fluorinated Drug Analogues
Table 1: Enhancement of Metabolic Stability
| Parent Compound | Fluorinated Analogue | In Vitro Half-life (t1/2, min) in Human Liver Microsomes (Parent) | In Vitro Half-life (t1/2, min) in Human Liver Microsomes (Analogue) | Fold Improvement | Reference |
| Indole | 5-Fluoroindole | 12.35 | 144.2 | 11.7 | [11] |
| Quinoline | 6-Fluoroquinoline | 3.75 hours (in vivo) | 7.0 hours (in vivo) | 1.87 | [12] |
| 7-PPyQ derivative | 2-Fluoro-7-PPyQ derivative | Not specified | Improved stability | - | [13] |
Table 2: Modulation of Potency (IC50 Values)
| Target | Non-Fluorinated Analogue IC50 (µM) | Fluorinated Analogue | Fluorinated Analogue IC50 (µM) | Reference |
| PC-3 Cancer Cells | D-galactosamine derivative | 4-fluoro-D-galactosamine | 54 | [5] |
| A2780 Cancer Cells | D-glucosamine derivative | 3-fluoro-D-glucosamine | >500 | [5] |
| HCT-116 Cancer Cells | Pyranoquinolinone derivative | Azo derivative with trifluoromethoxy group | 1.82 | [14] |
| MCF-7 Cancer Cells | Erlotinib | Dasatinib | 0.67 | [15] |
Table 3: Physicochemical Properties of Common Fluorinated Alcohols
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Formula | C2H3F3O | C3H2F6O |
| Molar Mass ( g/mol ) | 100.04 | 168.04 |
| Boiling Point (°C) | 77-80 | 58.2 |
| Density (g/mL at 25 °C) | 1.373 | 1.596 |
| pKa | 12.4 | 9.3 |
| Refractive Index (n20/D) | 1.2907 | 1.275 |
Visualizations of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of fluorinated alcohols in medicinal chemistry.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. LJMU Research Online [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. sketchviz.com [sketchviz.com]
- 12. youtube.com [youtube.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. juniperpublishers.com [juniperpublishers.com]
Application Note: A Robust Protocol for the Synthesis of 2-(3,4-Difluorophenyl)ethanol Derivatives
Introduction
2-(3,4-Difluorophenyl)ethanol and its derivatives are key building blocks in medicinal chemistry and materials science. The presence of the difluorophenyl moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. Consequently, these compounds are frequently utilized as intermediates in the synthesis of pharmaceuticals, including enzyme inhibitors and receptor modulators. This document provides a detailed and reproducible protocol for the synthesis of the parent compound, this compound, via the reduction of a suitable carboxylic acid precursor.
Core Synthesis Reaction
The synthesis is achieved through the reduction of 3,4-difluorophenylacetic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Reaction Scheme:
Experimental Protocol
1. Materials and Reagents:
-
3,4-Difluorophenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Ice bath
2. Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas line (Ar or N₂)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3. Procedure:
Step 1: Reaction Setup
-
A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Lithium aluminum hydride (LiAlH₄) is carefully weighed and added to the flask, followed by the addition of anhydrous tetrahydrofuran (THF) via cannula or syringe.
-
The resulting suspension is cooled to 0 °C using an ice bath.
Step 2: Addition of the Carboxylic Acid
-
3,4-Difluorophenylacetic acid is dissolved in a minimal amount of anhydrous THF in a separate flask.
-
This solution is then transferred to the dropping funnel and added dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-45 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is removed from the ice bath and allowed to warm to room temperature. It is then heated to reflux and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC).
Step 3: Quenching and Workup
-
The reaction flask is cooled back to 0 °C in an ice bath.
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of 15% aqueous NaOH, and then again by water. This should be done with extreme caution as the quenching of LiAlH₄ is highly exothermic and generates hydrogen gas.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
The filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product is purified by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Data Presentation
The following table summarizes the typical quantities, reaction parameters, and expected outcomes for this synthesis.
| Parameter | Value | Notes |
| Starting Material | 3,4-Difluorophenylacetic acid | |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | A strong reducing agent. Handle with care under inert conditions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be dry to prevent reaction with LiAlH₄. |
| Reaction Temperature | 0 °C to Reflux | Initial addition at 0 °C, followed by heating to ensure completion. |
| Reaction Time | 2 - 4 hours | Monitor by Thin Layer Chromatography (TLC). |
| Typical Yield | 85 - 95% | Yields may vary based on scale and purity of reagents. |
| Purification Method | Flash Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient. |
| Final Product Purity | >98% | As determined by NMR and GC-MS. |
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
The quenching process is highly exothermic and liberates flammable hydrogen gas. It must be performed slowly and with extreme caution in a well-ventilated fume hood.
Conclusion
This protocol outlines a reliable and high-yielding method for the synthesis of this compound. The procedure is robust and can be adapted for the synthesis of various derivatives by starting with appropriately substituted phenylacetic acids. Adherence to the described safety precautions is critical for the successful and safe execution of this synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3,4-Difluorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 2-(3,4-Difluorophenyl)ethanol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. If synthesized by the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, potential impurities include unreacted starting ketone, the corresponding chloro-intermediate 2-chloro-1-(3,4-difluorophenyl)ethanol, and byproducts from the reducing agent.[1][2] If the synthesis involves a Grignard reaction or other organometallic reagents, you may find biphenyl-type byproducts or residual starting materials like 3,4-difluorobenzaldehyde.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Highly effective for removing both polar and non-polar impurities, suitable for small to medium scales.[3]
-
Recrystallization: An excellent method for obtaining high-purity crystalline material, especially if the crude product is a solid and a suitable solvent is found. It is effective at removing soluble impurities.[4][5]
-
Distillation (Vacuum): Suitable for large-scale purification if the product is a liquid and has a significantly different boiling point from its impurities.
Q3: How do I select an appropriate solvent system for column chromatography?
A3: A common starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.
Q4: How do I choose a solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] Solubility tests with small amounts of the crude product in various solvents (e.g., water, ethanol, hexane, toluene, ethyl acetate, or solvent pairs) are necessary to identify the best candidate.[5][7]
Purification Method Comparison
The following table summarizes the effectiveness and typical outcomes of common purification techniques for this compound.
| Purification Method | Typical Purity | Typical Yield | Scale | Primary Application |
| Column Chromatography | >98% | 60-90% | mg to multi-gram | Removing closely related impurities |
| Recrystallization | >99% | 50-85% | gram to kg | Final polishing to obtain high-purity solid |
| Vacuum Distillation | 95-98% | 70-95% | multi-gram to kg | Bulk purification of liquid product |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying gram-scale quantities of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool[8]
-
Sand (washed)
-
Collection tubes/flasks
Procedure:
-
Solvent System Selection: Determine the optimal eluent composition using TLC. Start with a 4:1 Hexanes:Ethyl Acetate mixture and adjust the polarity to achieve an Rf of ~0.3 for the product.
-
Column Packing (Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool.[8] Add a thin layer (~1 cm) of sand.[8]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.[3]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[8] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[8]
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product after less polar impurities have been washed through.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is for obtaining high-purity solid this compound.
Materials:
-
Crude this compound (should be mostly solid)
-
Recrystallization solvent (determined by solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen recrystallization solvent.[4]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[5] If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained at the boiling point.[4] Avoid adding excessive solvent, as this will reduce the final yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed flask.[7]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, they can be placed in a desiccator or a vacuum oven.
Visual Workflow and Troubleshooting Guides
The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common issues.
Caption: General Purification Workflow
Caption: Troubleshooting Common Purification Issues
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing the Synthesis of 2-(3,4-Difluorophenyl)ethanol
Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are three primary methods for the synthesis of this compound:
-
Reduction of 3,4-Difluoroacetophenone: This is a widely used method involving the reduction of a ketone to a secondary alcohol.
-
Grignard Reaction: This route typically involves the reaction of a Grignard reagent with an electrophile like an epoxide or formaldehyde.
-
Reduction of 3,4-Difluorophenylacetic Acid or its Esters: This method involves the reduction of a carboxylic acid or its derivative to a primary alcohol.
Q2: Which reducing agent is most suitable for the reduction of 3,4-Difluoroacetophenone?
A2: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation. It is selective for aldehydes and ketones and is generally safe and easy to handle.[1][2] For a more potent reducing agent, Lithium aluminum hydride (LiAlH₄) can be used, but it is less selective and requires stricter anhydrous conditions.[3][4][5][6]
Q3: What are the key considerations for a successful Grignard synthesis of this compound?
A3: Success in a Grignard reaction hinges on strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water.[7][8] The quality of the magnesium and the initiation of the reaction are also critical. Using an initiator like iodine or 1,2-dibromoethane can be helpful.[9]
Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce 3,4-Difluorophenylacetic acid directly?
A4: Yes, LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[3][4][5][6] However, it is non-selective and will reduce other functional groups as well. The reaction must be carried out under strictly anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF).[3][4]
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a common and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[11][12][13]
Q6: What are the common methods for purifying the final product?
A6: The most common purification methods for this compound are column chromatography and recrystallization.[14][15][16] The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Method 1: Reduction of 3,4-Difluoroacetophenone
This method is a straightforward approach to synthesizing this compound. However, issues can arise that affect the yield and purity of the product.
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh batch of sodium borohydride. Ensure it has been stored in a dry environment. |
| Insufficient Reducing Agent | Use a molar excess of the reducing agent (typically 1.5 to 2 equivalents). |
| Low Reaction Temperature | While the reaction is often run at 0°C to control exothermicity, allowing it to warm to room temperature may be necessary for completion. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will quench the reducing agent. |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material is still present after the initial reaction time, extend the reaction time or add more reducing agent. |
Problem: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or stoichiometry as needed. Purify the product using column chromatography. |
| Side Products from Over-reduction | This is less common with NaBH₄ but can occur with stronger reducing agents. Use a milder reducing agent or control the reaction temperature. |
| Solvent Impurities | Use high-purity, anhydrous solvents. |
Experimental Workflow for Troubleshooting Ketone Reduction
Caption: Troubleshooting workflow for the reduction of 3,4-difluoroacetophenone.
Method 2: Grignard Reaction
The Grignard reaction offers a versatile route but is highly sensitive to reaction conditions.
Problem: Grignard Reagent Fails to Form
| Possible Cause | Troubleshooting Steps |
| Wet Glassware or Solvents | Flame-dry all glassware and use freshly distilled anhydrous ether or THF.[7] |
| Inactive Magnesium Surface | Use fresh magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9] |
| Reaction Fails to Initiate | Gently warm the flask or add a small amount of pre-formed Grignard reagent to initiate the reaction. |
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Side Reactions (e.g., Wurtz Coupling) | Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide. Avoid high temperatures.[9] |
| Reaction with Ethylene Oxide is Sluggish | Ensure the ethylene oxide is of high purity and added at a controlled rate, often at a low temperature. |
| Protonation of Grignard Reagent | Ensure the starting materials and the reaction setup are completely free of acidic protons. |
Logical Relationships in Grignard Synthesis Troubleshooting
Caption: Decision tree for troubleshooting low yield in Grignard synthesis.
Method 3: Reduction of 3,4-Difluorophenylacetic Acid or its Ester
This method is effective but requires a strong reducing agent and careful handling.
Problem: Incomplete Reduction or Low Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient LiAlH₄ | Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents for carboxylic acids). |
| Decomposition of LiAlH₄ | Use a fresh, unopened container of LiAlH₄. Handle it under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Quenched Prematurely | Ensure all the starting material has reacted before quenching the reaction. Monitor by TLC. |
| Losses During Workup | The workup for LiAlH₄ reactions can be challenging. Follow a well-established procedure for quenching and extraction to avoid the formation of emulsions and to ensure good recovery. A common method is the Fieser workup. |
Problem: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Over-reduction of Other Functional Groups | If other reducible functional groups are present, consider protecting them before the reduction. |
| Impure Starting Material | Ensure the 3,4-difluorophenylacetic acid or its ester is of high purity. |
Experimental Workflow for LiAlH₄ Reduction
Caption: General experimental workflow for LiAlH₄ reduction.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the different synthetic routes. Please note that actual yields may vary depending on the specific experimental setup and optimization.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| Ketone Reduction | 3,4-Difluoroacetophenone | NaBH₄ | Methanol or Ethanol | 85-95 |
| Grignard Reaction | 3,4-Difluorobromobenzene | Mg, Ethylene Oxide | Anhydrous Ether/THF | 60-80 |
| Ester Reduction | Ethyl 3,4-difluorophenylacetate | LiAlH₄ | Anhydrous THF | 80-90 |
Experimental Protocols
Protocol 1: Reduction of 3,4-Difluoroacetophenone with NaBH₄
-
Dissolution: In a round-bottom flask, dissolve 3,4-difluoroacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution while stirring.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Grignard Reaction with Ethylene Oxide
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether.
-
Slowly add a solution of 3,4-difluorobromobenzene (1.0 eq) in anhydrous diethyl ether to initiate the reaction.
-
Once initiated, add the remaining 3,4-difluorobromobenzene solution dropwise to maintain a gentle reflux.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0°C.
-
Slowly bubble ethylene oxide gas through the solution or add a cooled solution of ethylene oxide in anhydrous ether.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Protocol 3: Reduction of Ethyl 3,4-Difluorophenylacetate with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0°C and slowly add a solution of ethyl 3,4-difluorophenylacetate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours. Monitor the reaction by TLC.
-
Workup (Fieser Method):
-
Cool the reaction mixture to 0°C.
-
For 'x' g of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the mixture vigorously until a white precipitate forms.
-
-
Purification:
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. Show how you would synthesize the following:a. 2-phenylethanol by... | Study Prep in Pearson+ [pearson.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Purification [chem.rochester.edu]
- 12. column-chromatography.com [column-chromatography.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(3,4-Difluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. This guide addresses common challenges and side reactions encountered during its preparation via two primary synthetic routes: the reduction of 3,4-difluorophenylacetic acid derivatives and the Grignard reaction with 3,4-difluorobenzaldehyde.
Main Synthetic Routes
The synthesis of this compound is primarily achieved through two effective pathways, each with its own set of potential challenges.
Route A: Reduction of 3,4-Difluorophenylacetic Acid Derivatives
This route involves the reduction of a carbonyl group in precursors like 3,4-difluorophenylacetic acid, its corresponding esters, or acyl chlorides.
Route B: Grignard Reaction with 3,4-Difluorobenzaldehyde
This pathway utilizes the nucleophilic addition of a methylmagnesium halide to 3,4-difluorobenzaldehyde to form the desired alcohol.
Troubleshooting Guides and FAQs
Route A: Reduction of 3,4-Difluorophenylacetic Acid Derivatives
Question 1: I am observing incomplete reduction of my starting material (3,4-difluorophenylacetic acid/ester). What are the possible causes and solutions?
Answer: Incomplete reduction is a common issue. Here are the likely causes and troubleshooting steps:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), ensure you are using a sufficient excess. It is recommended to use 1.5 to 2.0 equivalents of the reducing agent.
-
Inactive Reducing Agent: Hydride reducing agents are sensitive to moisture and can degrade over time. Use a freshly opened bottle or a properly stored container of the reducing agent.
-
Low Reaction Temperature: While initial cooling is often necessary to control the exothermicity of the reaction, maintaining a very low temperature for the entire duration might slow down the reaction rate. Allow the reaction to gradually warm to room temperature and stir for an extended period.
-
Poor Solubility of Starting Material: Ensure your starting material is fully dissolved in an appropriate anhydrous solvent (e.g., THF, diethyl ether for LiAlH₄; methanol, ethanol for NaBH₄) before adding the reducing agent.
Question 2: My reaction is complete, but I have a significant amount of an unexpected byproduct. What could it be?
Answer: The formation of byproducts can arise from several side reactions. Here are some possibilities:
-
Over-reduction (for ester starting material): If you are reducing an ethyl or methyl ester of 3,4-difluorophenylacetic acid, using a very strong reducing agent under harsh conditions might lead to the cleavage of the ether linkage, although this is less common.
-
Reaction with Solvent: If using an ester as a solvent (e.g., ethyl acetate), the reducing agent can react with it. Always use inert, anhydrous solvents.
-
Formation of Aldehyde Intermediate: The reduction of an acyl chloride proceeds through an aldehyde intermediate. If the reaction is not driven to completion, you might isolate some 3,4-difluorophenylacetaldehyde.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, it is crucial to quench any excess reducing agent carefully. This is usually done by the slow, dropwise addition of water or a dilute acid solution at 0 °C.
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: If impurities persist, purification by silica gel column chromatography is effective. A common eluent system is a mixture of hexane and ethyl acetate, gradually increasing the polarity.
Route B: Grignard Reaction with 3,4-Difluorobenzaldehyde
Question 1: My Grignard reaction is not initiating. What should I do?
Answer: Initiation of a Grignard reaction can sometimes be sluggish. Here are some tips:
-
Activate the Magnesium: Ensure the magnesium turnings are fresh and have a clean, metallic surface. You can activate the magnesium by adding a small crystal of iodine, which will disappear as the reaction starts. Gently warming the flask with a heat gun can also help initiate the reaction.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried or oven-dried, and all solvents and reagents must be strictly anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Use an Initiator: Adding a small amount of a pre-formed Grignard reagent can often kick-start the reaction.
Question 2: I am getting a low yield of the desired alcohol and a significant amount of a biphenyl byproduct. What is happening?
Answer: The formation of a biphenyl byproduct (in this case, a coupling of the Grignard reagent with the starting halide) is likely due to a Wurtz-type coupling reaction. This is favored by:
-
High Temperature: The reaction to form the Grignard reagent is exothermic. If the reaction becomes too vigorous, the temperature can rise, promoting the coupling side reaction. It is important to control the rate of addition of the alkyl halide to maintain a gentle reflux.
-
High Concentration of Alkyl Halide: Adding the alkyl halide too quickly can lead to a high local concentration, which also favors the coupling reaction. Slow, dropwise addition is recommended.
Question 3: I have observed the formation of benzene as a byproduct. What is the cause?
Answer: The formation of benzene suggests that the Grignard reagent is being quenched by a proton source. This could be from:
-
Trace amounts of water in the solvent or on the glassware.
-
Acidic protons on the starting material or other reagents if they are not sufficiently pure.
A more specific side reaction for substrates like 3,4-difluorobromobenzene is the formation of a benzyne intermediate . The strong electron-withdrawing effect of the fluorine atoms can make the proton ortho to the bromine atom acidic enough to be deprotonated, leading to the elimination of MgBrX and the formation of benzyne. This highly reactive intermediate can then lead to various undesired products. Using a Grignard exchange reaction with isopropylmagnesium chloride at a lower temperature can help to minimize this side reaction.[1][2]
Quantitative Data Summary
The following table presents illustrative quantitative data for the synthesis of this compound and related reactions. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Route | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| A | 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone | NaBH₄ | Methanol | 0 to RT | 0.5 | >95 | [3] |
| A | 2-chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase (KRED) | Aqueous | 30 | 24 | ~100 | [4] |
| B | 3,4-Difluorobromobenzene | 1. Isopropylmagnesium chloride, 2. DMF | THF | 0 - 10 | 2-4 | >85 (for aldehyde) | [1][2] |
| B | 4-Fluorobenzaldehyde | Phenylmagnesium Bromide | Diethyl ether | 0 to RT | 1-2 | 70-85 | [5] |
Detailed Experimental Protocols
Protocol 1: Reduction of 2-(3,4-Difluorophenyl)ethanone (Illustrative)
This protocol is adapted from general procedures for ketone reduction.[3]
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of a 2-(3,4-difluorophenyl)ethanone derivative in 20 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, add 0.15 g of sodium borohydride (NaBH₄) portion-wise over 10 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture to 0 °C and slowly add 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Grignard Reaction of 3,4-Difluorobenzaldehyde (Illustrative)
This protocol is adapted from general procedures for Grignard reactions.[5]
-
Preparation of Grignard Reagent:
-
Place 0.3 g of magnesium turnings and a small crystal of iodine in a flame-dried 100 mL two-necked flask under a nitrogen atmosphere.
-
Add 5 mL of anhydrous diethyl ether.
-
In a dropping funnel, prepare a solution of 1.3 g of methyl bromide in 10 mL of anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium suspension to initiate the reaction.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 1.4 g of 3,4-difluorobenzaldehyde in 10 mL of anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0 °C and add the aldehyde solution dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly add 20 mL of a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Potential side reactions in the synthesis.
Caption: A general troubleshooting workflow for synthesis.
References
- 1. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents [patents.google.com]
- 2. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in 2-(3,4-Difluorophenyl)ethanol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(3,4-Difluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities I might encounter when synthesizing this compound?
A2: While specific impurities depend on the synthetic route, common byproducts in related syntheses can include unreacted starting materials, over-reduction products, or isomers if the starting materials are not regiochemically pure. For instance, in syntheses involving the reduction of a ketone precursor, residual ketone may be a primary impurity. In Friedel-Crafts type reactions, regioisomers of the difluorophenyl moiety can also be present.
Q3: How can I monitor the purity of this compound during and after purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the purified product and identifying any residual impurities.
Q4: I am observing poor separation during column chromatography. What can I do?
A4: Poor separation can be due to several factors, including an inappropriate solvent system, incorrect column packing, or overloading the column. Refer to the troubleshooting guide below for specific solutions, such as optimizing the mobile phase polarity or using a shallower gradient.
Q5: My compound is not crystallizing during recrystallization. What should I do?
A5: Failure to crystallize can be due to the choice of solvent, the presence of significant impurities, or supersaturation issues. Trying different solvents or solvent mixtures, ensuring the initial solution is sufficiently concentrated, and inducing crystallization by scratching the flask or adding a seed crystal can be effective. Refer to the detailed recrystallization protocol and troubleshooting section for more guidance.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC/Co-elution on Column | - Inappropriate solvent system (mobile phase) polarity. - Structurally similar impurities. | - Optimize Mobile Phase: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. For silica gel, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] - Gradient Elution: If isocratic elution fails, employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. - Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., diol, cyano). |
| Product Elutes Too Quickly (Low Retention) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute from the Column (High Retention) | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
| Tailing or Streaking of Spots/Bands | - Compound is too polar for the mobile phase. - Acidic or basic nature of the compound interacting with the silica gel. - Column is overloaded. | - Add a Modifier: Add a small amount of a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid (e.g., 0.1-1%) can help. For basic compounds, a small amount of triethylamine (e.g., 0.1-1%) can be beneficial. - Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Cracking or Channeling of the Silica Gel Bed | - Improper packing of the column. - Running the column dry. | - Proper Packing: Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out.[2][3] - Maintain Solvent Level: Always keep the solvent level above the top of the silica gel bed. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Does Not Dissolve in Hot Solvent | - Incorrect solvent choice (compound is insoluble). | - Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] |
| Compound "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with impurities. | - Choose a Lower Boiling Solvent: Select a solvent with a lower boiling point. - Use More Solvent: Add more hot solvent to dissolve the oil, and then allow it to cool slowly. - Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a small seed crystal of the pure compound. |
| Low Recovery of Purified Product | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use Minimum Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] - Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Preheat Funnel: When performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.[6] |
| Colored Impurities in Final Product | - Incomplete removal of colored byproducts. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4] |
Quantitative Data Summary
Currently, specific, publicly available quantitative data for the purification of this compound is limited. However, for a related compound, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, purification by silica gel column chromatography yielded a product with an enantiomeric excess (e.e.) of 98.0%.[1] Typical yields for purification steps like column chromatography and recrystallization can range from 60% to 95%, depending on the initial purity of the crude material and the optimization of the procedure.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Key Parameters to Optimize |
| Silica Gel Column Chromatography | >98% | 60-90% | Mobile phase composition, gradient slope, column loading |
| Recrystallization | >99% (for crystalline solids) | 70-95% | Solvent system, cooling rate, initial concentration |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Securely place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). A typical ratio is 50-100 g of silica gel per 1 g of crude product.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[3]
-
Add another thin layer of sand on top of the packed silica gel.
-
Wash the column with the initial mobile phase until the silica bed is stable.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with a mobile phase of low polarity, such as a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[1]
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Collect fractions in an appropriate number of test tubes or flasks.
4. Analysis of Fractions:
-
Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity and identity of the final product using HPLC, GC-MS, and NMR.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and may require screening of several solvents or solvent mixtures.
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube gently to see if it dissolves.
-
If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
A good solvent will dissolve the compound when hot but not when cold.[4] Common solvents to screen include hexanes, ethyl acetate, ethanol, methanol, water, and mixtures thereof.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration. If colored impurities are present, add a small amount of activated charcoal before the hot filtration.[7]
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Determine the melting point and analyze the purity by HPLC or GC-MS.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after initial purification.
References
- 1. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. athabascau.ca [athabascau.ca]
Technical Support Center: Enantioselective Synthesis of 2-(3,4-Difluorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the enantioselectivity in the synthesis of 2-(3,4-Difluorophenyl)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee)
Question: My reaction is producing this compound with low enantioselectivity. What are the likely causes and how can I improve the ee?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The root cause often lies with the catalyst, reaction conditions, or reagents. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Actions |
| Catalyst Inactivity or Degradation | Purity and Handling: Ensure the chiral catalyst (e.g., oxazaborolidine, ruthenium complex) or biocatalyst (enzyme preparation) is of high purity and has been handled and stored correctly. Many catalysts are sensitive to air and moisture. Use fresh catalyst or a recently opened bottle if degradation is suspected. For biocatalysts, ensure proper storage and handling to maintain enzymatic activity. |
| In-Situ Catalyst Formation: If generating the catalyst in-situ (e.g., CBS catalyst from a chiral amino alcohol and borane), ensure the precursors are pure and the formation step is complete before adding the substrate. | |
| Suboptimal Reaction Temperature | Temperature Screening: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate. Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance. |
| Incorrect Solvent Choice | Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state of the reaction. Screen a variety of anhydrous solvents (e.g., THF, toluene, dichloromethane) to identify the one that provides the best enantioselectivity for your specific catalytic system. |
| Presence of Impurities (especially water) | Anhydrous Conditions: Water can react with and deactivate many chemical catalysts and reducing agents (e.g., borane). Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Inappropriate Catalyst Loading | Loading Optimization: Insufficient catalyst may allow a non-selective background reaction to dominate, leading to a lower ee. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to determine if it improves enantioselectivity. |
| Substrate Quality | Substrate Purity: Impurities in the 3',4'-difluoroacetophenone starting material can sometimes interfere with the catalyst. Consider purifying the ketone by distillation or chromatography if its purity is in doubt. |
Issue 2: Low Conversion or Poor Yield
Question: My reaction is showing low conversion of the starting ketone, resulting in a poor yield of the desired alcohol. What should I investigate?
Answer: Low conversion can stem from several factors, ranging from catalyst deactivation to insufficient reaction time.
| Potential Cause | Recommended Actions |
| Deactivated Catalyst or Reducing Agent | Verify Reagent Activity: Ensure the activity of your catalyst and stoichiometric reducing agent (e.g., borane-dimethyl sulfide, isopropanol for transfer hydrogenation). Use fresh or properly stored reagents. For biocatalytic reactions, confirm the activity of the enzyme and the presence of necessary cofactors (e.g., NADH/NADPH) and a cofactor regeneration system. |
| Insufficient Reaction Time or Temperature | Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, a longer reaction time or a moderate increase in temperature might be necessary. However, be mindful that increasing the temperature may negatively impact enantioselectivity. |
| Sub-optimal pH (for Biocatalysis) | pH Optimization: For enzymatic reductions, the pH of the reaction medium is critical for enzyme activity and stability. Determine the optimal pH for the specific ketoreductase being used and employ a suitable buffer system to maintain it. |
| High Substrate Concentration (Substrate Inhibition) | Concentration Adjustment: In biocatalysis, high concentrations of the ketone substrate can sometimes inhibit or deactivate the enzyme. If high substrate loading is desired, consider a fed-batch approach where the substrate is added portion-wise over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of this compound?
A1: The most common methods involve the asymmetric reduction of the prochiral ketone, 3',4'-difluoroacetophenone. This can be achieved through two main approaches:
-
Chemical Catalysis: This typically employs a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) with borane as the reducing agent, or a Noyori-type ruthenium catalyst for asymmetric transfer hydrogenation.[1][2] These methods offer high enantioselectivity and broad applicability.
-
Biocatalysis: This approach uses enzymes, often ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the reduction with high stereospecificity.[3][4] These reactions are performed in aqueous media under mild conditions and are considered a "green" alternative. Whole-cell systems (e.g., recombinant E. coli) are often used to provide the necessary cofactors and regeneration systems.
Q2: How do I choose between a chemical catalyst and a biocatalyst?
A2: The choice depends on several factors:
-
Desired Enantiomer: Both methods can often provide access to either the (R) or (S) enantiomer by selecting the appropriate catalyst chirality (e.g., (R)- or (S)-CBS catalyst) or a specific enzyme with the desired stereopreference.
-
Scale and Equipment: Chemical catalysis often requires strictly anhydrous conditions and inert atmospheres, which may be more challenging on a very large scale. Biocatalytic reactions are performed in aqueous buffers and may be more amenable to large-scale production in standard fermentation equipment.
-
Substrate Scope: While both methods are effective for 3',4'-difluoroacetophenone, if you are working with a range of different ketones, one method might offer a broader substrate scope than the other.
-
Downstream Processing: Biocatalytic reactions may require separation of the product from biomass and proteins, while chemical catalysis requires removal of the metal catalyst and ligands.
Q3: How is the enantiomeric excess (ee) of this compound determined?
A3: The enantiomeric excess is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC).[5] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, causing them to elute at different times. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or AD-H), are often effective for separating chiral alcohols. A typical mobile phase would be a mixture of n-hexane and an alcohol like isopropanol or ethanol.[6]
Q4: Can I expect high yields and enantioselectivity with these methods?
A4: Yes, both chemical and biocatalytic methods have been shown to provide high yields and excellent enantioselectivity for the reduction of similar substituted acetophenones. For instance, biocatalytic reductions of analogous substrates have been reported with near 100% conversion and >99.9% ee.[7] Similarly, CBS-catalyzed reductions of fluoro-substituted acetophenones can achieve yields of >90% and ee of >95%.[6]
Data Presentation: Asymmetric Reduction of Fluorinated Acetophenones
The following tables summarize typical results for the asymmetric reduction of fluorinated acetophenones using different catalytic systems.
Table 1: Biocatalytic Reduction of Halo-acetophenone Derivatives
| Substrate | Biocatalyst System | Substrate Conc. | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase (KR-01) with cofactor regeneration | 500 g/L | ~100 | >99.9 (S) | [7] |
| 4'-Fluoroacetophenone | Recombinant E. coli with ADH and GDH | ~0.5 M | >95 | >99 (R) | [8] |
| Various Halo-acetophenones | TeSADH Mutants | 1.0 mg in 1 mL | Variable | Up to >99 | [4] |
ADH: Alcohol Dehydrogenase; GDH: Glucose Dehydrogenase; TeSADH: Thermoanaerobacter pseudethanolicus secondary ADH
Table 2: Chemical Catalytic Reduction of Fluoro-acetophenone Derivatives
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 (S) | [6] |
| General Aryl Ketones | Noyori-type Ru-TsDPEN | HCOOH/NEt₃ or i-PrOH | Various | High | Good to Excellent | [2] |
CBS: Corey-Bakshi-Shibata; THF: Tetrahydrofuran; TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction
This protocol is a general guideline for the whole-cell biocatalytic reduction of 3',4'-difluoroacetophenone using a recombinant E. coli expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for NADPH regeneration.
-
Cell Culture and Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with a buffer (e.g., 100 mM phosphate buffer, pH 7.0). The cells can be used directly as a whole-cell catalyst.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0). Add glucose (as the co-substrate for cofactor regeneration) and NADP⁺.
-
Biocatalyst Addition: Resuspend the prepared whole cells in the reaction mixture to a specified concentration (e.g., 50 g/L wet cell weight).
-
Substrate Addition: Dissolve 3',4'-difluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture to the desired final concentration. For high concentrations, a fed-batch strategy may be optimal.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust as necessary.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once the reaction is complete, separate the cells by centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting this compound by silica gel chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: CBS-Catalyzed Asymmetric Reduction
This protocol describes the asymmetric reduction of 3',4'-difluoroacetophenone using an (S)-Me-CBS catalyst and borane-dimethyl sulfide (BMS). This will yield the (R)-enantiomer of the alcohol.
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 1 M in toluene, 0.05-0.10 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel. Dilute the catalyst with anhydrous tetrahydrofuran (THF).
-
Borane Complexation: Cool the flask to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (BMS, ~1.0-1.2 equivalents) dropwise to the stirred catalyst solution. Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the active catalyst-borane complex.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C). In a separate flask, dissolve 3',4'-difluoroacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General workflow for the asymmetric synthesis of this compound.
Caption: Simplified catalytic cycle for the CBS-catalyzed reduction of a ketone.
References
- 1. hplc.eu [hplc.eu]
- 2. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bujnochem.com [bujnochem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 2-(3,4-Difluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,4-Difluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in this compound?
A1: Common impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. Based on typical synthetic routes, potential impurities may include:
-
Unreacted Starting Materials:
-
3,4-Difluorobenzaldehyde
-
2-Chloro-1-(3,4-difluorophenyl)ethanone
-
3,4-Difluorophenylacetic acid
-
-
Reaction Byproducts:
-
Over-reduction products
-
Isomeric impurities
-
Products from side reactions, such as the formation of ethers or esters depending on the solvent and reagents used.
-
-
Residual Solvents:
-
Solvents used during synthesis and purification (e.g., methanol, ethanol, toluene, tetrahydrofuran).
-
Q2: How can I identify and quantify impurities in my this compound sample?
A2: Several analytical techniques can be employed for the identification and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. The mass spectrometry detector provides structural information, aiding in the identification of unknown compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities, including starting materials and byproducts with similar polarities. A UV detector is commonly used for quantification. Chiral HPLC can be used to separate enantiomeric impurities if a chiral synthesis route is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information about the main component and any significant impurities present.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting material (e.g., 3,4-difluorobenzaldehyde) | Incomplete reaction during synthesis. | 1. Optimize Reaction Time: Extend the reaction time to ensure complete conversion. 2. Increase Reducing Agent: A slight excess of the reducing agent (e.g., sodium borohydride) may be necessary. 3. Purification: Employ column chromatography or distillation to remove the unreacted starting material. |
| Observation of unexpected peaks in GC-MS or HPLC analysis | Formation of byproducts or presence of contaminants. | 1. Analyze Starting Materials: Verify the purity of all starting materials and reagents before use. 2. Control Reaction Temperature: Side reactions can be promoted by deviations from the optimal reaction temperature. 3. Inert Atmosphere: If using organometallic reagents (e.g., Grignard reagents), ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-related side reactions. 4. Purification: Utilize appropriate purification techniques such as column chromatography, recrystallization (if applicable), or distillation. |
| Low yield of the final product | Incomplete reaction, product loss during workup, or side reactions. | 1. Optimize Reaction Conditions: Review and optimize reaction parameters such as temperature, time, and stoichiometry. 2. Efficient Extraction: Ensure proper pH adjustment during aqueous workup to maximize the extraction of the product into the organic phase. 3. Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses. |
| Inconsistent analytical results | Non-homogeneous sample or issues with the analytical method. | 1. Ensure Sample Homogeneity: Thoroughly mix the sample before taking an aliquot for analysis. 2. Method Validation: Validate the analytical method for linearity, accuracy, and precision. 3. Use of Internal/External Standards: Employ appropriate standards for accurate quantification. |
Quantitative Data Summary
While specific quantitative data for impurities in every batch of this compound will vary, the following table provides a general overview of acceptable limits for common types of impurities in pharmaceutical intermediates, based on regulatory guidelines.
| Impurity Type | Typical Specification Limit (by GC or HPLC) |
| Any single unknown impurity | ≤ 0.1% |
| Total impurities | ≤ 0.5% |
| Residual Solvents | Varies by solvent class (ICH Q3C guidelines) |
Experimental Protocols
Synthesis of this compound via Reduction of 3,4-Difluorobenzaldehyde
This protocol describes a common laboratory-scale synthesis.
Materials:
-
3,4-Difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorobenzaldehyde in methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
GC-MS Analysis of Impurities
This is a general method for the analysis of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Split (e.g., 50:1)
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Synthesis pathway and sources of common impurities.
Technical Support Center: Chiral HPLC Separation of 2-(3,4-Difluorophenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chiral HPLC separation of 2-(3,4-Difluorophenyl)ethanol. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation of the enantiomers of this compound. What are the most common reasons for this?
A1: A complete lack of separation, or co-elution, of enantiomers is a common issue in chiral method development. The primary causes typically fall into one of the following categories:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations. The interaction between the analyte and the CSP is highly specific. For aromatic alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If you are using a completely different type of CSP, it may not be suitable for this class of compound.
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP. For normal-phase chromatography, a non-polar solvent like hexane mixed with an alcohol modifier (e.g., isopropanol or ethanol) is common. If the alcohol content is too high, it can disrupt the chiral recognition by competing with the analyte for interaction sites on the CSP, leading to a loss of separation.
-
Incorrect Column Installation or Column Damage: Ensure the column is installed correctly in the direction of flow indicated by the manufacturer. A damaged column, for instance, from being dropped or exposed to extreme pressure shocks, can also lead to a complete loss of separation capability.
Q2: I have some separation, but the resolution between the two enantiomer peaks is poor (Resolution < 1.5). How can I improve this?
A2: Poor resolution is a frequent challenge and can often be addressed by systematically optimizing the chromatographic conditions. Here are the key parameters to investigate:
-
Mobile Phase Composition: Fine-tuning the mobile phase is often the most effective way to improve resolution.
-
In Normal Phase: If you are using a hexane/alcohol mobile phase, try decreasing the percentage of the alcohol modifier in small increments (e.g., from 20% to 15%, then to 10%). This can enhance the interaction with the CSP and improve separation.
-
Choice of Alcohol: Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can have a significant impact on selectivity.
-
-
Temperature: Temperature can have a complex and unpredictable effect on chiral separations.[1][2]
-
Generally, lower temperatures tend to increase the enantioselectivity, leading to better resolution. Try decreasing the column temperature in 5°C increments.
-
However, in some cases, increasing the temperature can improve efficiency and may even enhance resolution. It is worth exploring a range of temperatures (e.g., 15°C to 40°C) to find the optimum.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. However, this will also increase the run time and may lead to broader peaks.
Q3: My peaks are tailing. What causes this and how can I fix it?
A3: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. It can be caused by several factors:
-
Secondary Interactions: For alcohol compounds, interactions with acidic silanol groups on the silica support of the CSP can lead to tailing. Adding a small amount of a basic additive, like diethylamine (DEA), to the mobile phase (typically 0.1%) can help to mitigate these interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try diluting your sample 10-fold and 100-fold to see if the peak shape improves.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be necessary to wash the column according to the manufacturer's instructions or replace it.
Q4: I am observing ghost peaks in my chromatogram. What is their origin and how can I eliminate them?
A4: Ghost peaks are extraneous peaks that appear in the chromatogram and can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution (if used). Always use high-purity, HPLC-grade solvents.
-
Sample Solvent: If the solvent used to dissolve the sample is stronger than the mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve the sample in the mobile phase.
-
Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the next sample, causing ghost peaks. Ensure your autosampler's needle wash is effective and uses a solvent strong enough to clean the needle completely.
Troubleshooting Workflows
Below are logical workflows to address common problems in a systematic manner.
Experimental Protocols & Data
Baseline Experimental Protocol (Hypothetical Starting Point)
This protocol is a suggested starting point for the chiral separation of this compound based on methods for structurally similar fluorinated aromatic alcohols. Optimization will likely be required.
| Parameter | Recommended Starting Condition |
| HPLC System | Standard HPLC/UHPLC system with UV detector |
| Chiral Column | Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) - 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in mobile phase at 1 mg/mL |
Data Tables for Method Optimization
The following tables illustrate how to present data when optimizing key parameters.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs)
| % Isopropanol in n-Hexane | Retention Time (Peak 1, min) | Retention Time (Peak 2, min) | Resolution (Rs) |
| 30% | 5.2 | 5.5 | 0.8 |
| 20% | 7.8 | 8.5 | 1.6 |
| 10% | 12.1 | 13.5 | 2.1 |
| 5% | 18.5 | 20.8 | 2.5 |
Table 2: Effect of Temperature on Resolution (Rs)
| Temperature (°C) | Retention Time (Peak 1, min) | Retention Time (Peak 2, min) | Resolution (Rs) |
| 40°C | 6.5 | 7.1 | 1.3 |
| 30°C | 7.3 | 8.1 | 1.5 |
| 25°C | 7.8 | 8.5 | 1.6 |
| 20°C | 8.5 | 9.4 | 1.8 |
| 15°C | 9.3 | 10.3 | 1.9 |
Table 3: Effect of Sample Concentration on Peak Asymmetry
| Sample Conc. (mg/mL) | Peak 1 Asymmetry | Peak 2 Asymmetry |
| 2.0 | 1.8 | 1.9 |
| 1.0 | 1.4 | 1.4 |
| 0.1 | 1.1 | 1.1 |
| 0.01 | 1.0 | 1.1 |
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases: Enantioselective separation of fluorinated ß-phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3,4-Difluorophenyl)ethanol synthesis reaction condition optimization
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and straightforward method for synthesizing this compound is the reduction of the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. This transformation can be achieved using chemical reducing agents or through biocatalysis.
Q2: Which chemical reducing agents are suitable for this synthesis?
For the reduction of the ketone to the corresponding alcohol, mild and selective reducing agents are preferred. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and ease of handling.[1]
Q3: What are the advantages of using an enzymatic method for this synthesis?
Enzymatic reduction using ketoreductases (KREDs) offers several advantages, including high enantioselectivity, mild reaction conditions, and high conversion rates. This method is particularly useful for producing specific chiral isomers of the alcohol, which is often a requirement in pharmaceutical applications.[2][3]
Q4: What are the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, purity of starting materials and solvents, and the stoichiometry of the reagents. In the case of enzymatic reactions, pH and substrate concentration are also critical for optimal results.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low or No Product Yield | Inactive reducing agent. | Use a fresh batch of the reducing agent. Sodium borohydride can decompose over time if not stored properly. |
| Impure starting materials. | Verify the purity of the starting ketone using techniques like NMR or LC-MS. Impurities can inhibit the reaction.[4] | |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially if using highly reactive reducing agents.[4] | |
| Formation of Multiple Side Products | Over-reduction or side reactions. | Use a milder reducing agent or control the stoichiometry carefully. Lowering the reaction temperature can also minimize side reactions.[4] |
| Decomposition of the product. | Monitor the reaction progress using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid product degradation from prolonged exposure to reaction conditions.[4] | |
| Difficulty in Product Purification | Co-elution of product with impurities during chromatography. | Optimize the solvent system for column chromatography to improve separation. A gradient elution may be necessary.[5] |
| Emulsion formation during aqueous work-up. | Add a small amount of brine to the aqueous layer to help break the emulsion.[5] |
Quantitative Data
Table 1: Comparison of Different Synthesis Conditions for Similar Alcohols
| Method | Reducing Agent/Catalyst | Substrate Concentration | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Reduction | Ketoreductase (KRED) KR-01 | 500 g/L | ~100% conversion | >99.9% | [2][3] |
| Biocatalytic Reduction | Sphingomonas sp. LZ1 whole cells | 70 mM | 94% yield | 99.6% | [6] |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Not specified | Not specified | Not applicable (produces racemic mixture) | [1] |
Experimental Protocols
Protocol 1: Chemical Reduction using Sodium Borohydride
This protocol is adapted from a general procedure for ketone reduction.[1]
-
Dissolution: In a round-bottom flask, dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in methanol. If necessary, gently warm the mixture to ensure complete dissolution.
-
Cooling: Cool the solution in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled ketone solution while stirring.
-
Reaction: Allow the reaction mixture to stand at room temperature for 20-30 minutes with intermittent stirring. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, add water to the flask to quench the excess NaBH₄. This may cause the product to precipitate.
-
Work-up: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.[4]
Protocol 2: Enzymatic Reduction using a Ketoreductase
This protocol is based on a general procedure for the enzymatic synthesis of similar chiral alcohols.[2][7]
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffer solution (e.g., Tris-HCl, pH 8.0). Add the ketoreductase enzyme, a cofactor such as NAD(P)H, and a regeneration system (e.g., glucose and glucose dehydrogenase).[7]
-
Substrate Addition: Add the 2-chloro-1-(3,4-difluorophenyl)ethanone substrate to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-35 °C) and pH with stirring. Monitor the conversion of the substrate by GC or HPLC.[7]
-
Work-up: Once the reaction has reached completion, extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product. Further purification can be performed if necessary.[7]
Diagrams
Caption: Comparative workflow for chemical and enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Byproduct formation in the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone?
The primary and desired product is 2-chloro-1-(3,4-difluorophenyl)ethanol. This reaction involves the conversion of a ketone functional group to a secondary alcohol.
Q2: What are the common reducing agents used for this transformation?
A common and mild reducing agent for this type of reaction is sodium borohydride (NaBH4).[1][2][3] It is often used in alcoholic solvents like methanol or ethanol.[4][5] More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but they are less selective and require stricter reaction conditions.
Q3: What are the potential major byproducts in this reduction?
The main potential byproducts are:
-
1-(3,4-difluorophenyl)ethanone: This results from the dehalogenation of the starting material or the final product.
-
1-(3,4-difluorophenyl)ethanol: Formed by the reduction of the dehalogenated ketone byproduct.
-
2-(3,4-difluorophenyl)oxirane: This epoxide can form via intramolecular cyclization of the primary product, 2-chloro-1-(3,4-difluorophenyl)ethanol, particularly under basic conditions.[6][7][8]
-
Over-reduction products: Under harsh conditions, the ketone could be fully reduced to an alkane, yielding 1-chloro-2-(3,4-difluorophenyl)ethane, though this is less common with mild reducing agents like NaBH4.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment, providing potential causes and solutions.
Issue 1: A significant amount of 1-(3,4-difluorophenyl)ethanone is observed in the product mixture.
-
Potential Cause: Reductive dehalogenation is a known side reaction when reducing α-halo ketones with hydride reagents like sodium borohydride.[9] This can occur either on the starting material or the alcohol product.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -15 °C) to increase the selectivity of the carbonyl reduction over dehalogenation.
-
Control Stoichiometry: Use a controlled amount of the reducing agent. A large excess of NaBH4 may promote dehalogenation. In practice, chemists often use at least two equivalents of hydride ion per ketone carbonyl group.[3]
-
Choice of Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are standard, but exploring aprotic solvents in combination with a phase-transfer catalyst might alter the selectivity.
-
Issue 2: The formation of a significant amount of 2-(3,4-difluorophenyl)oxirane (epoxide) is detected.
-
Potential Cause: The desired product, 2-chloro-1-(3,4-difluorophenyl)ethanol, is a halohydrin. Under basic conditions, the alkoxide formed during the reduction or upon workup can undergo an intramolecular SN2 reaction, displacing the chloride to form an epoxide.[6][7]
-
Troubleshooting Steps:
-
Acidic Workup: Use a mild acidic workup (e.g., dilute HCl or NH4Cl solution) to neutralize the reaction mixture and quench any remaining reducing agent before the alkoxide can cyclize.
-
Avoid Strong Bases: Ensure that the reaction conditions and workup are not strongly basic for extended periods.
-
Temperature Control during Workup: Perform the workup at a low temperature to minimize the rate of the intramolecular cyclization.
-
Issue 3: The reaction is sluggish or incomplete.
-
Potential Cause 1: The reducing agent has degraded. Sodium borohydride can decompose in the presence of moisture or acidic conditions.
-
Solution: Use freshly opened or properly stored sodium borohydride.
-
Potential Cause 2: Insufficient amount of reducing agent.
-
Solution: While a large excess should be avoided to prevent side reactions, ensure that a sufficient molar ratio of the reducing agent to the ketone is used. One mole of NaBH4 can, in principle, reduce four moles of a ketone.[3]
-
Potential Cause 3: Low reaction temperature is slowing down the reaction rate excessively.
-
Solution: If the reaction is too slow at a very low temperature, a moderate increase in temperature may be necessary. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to find an optimal balance between reaction rate and selectivity.
Potential Byproduct Formation Pathways
The following diagram illustrates the primary reaction and the formation of major byproducts.
Caption: Reaction pathways in the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.
Experimental Protocols
General Protocol for the Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone with Sodium Borohydride
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone (1 equivalent) in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is around 0.25 M.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.0-1.5 equivalents) portion-wise to the stirred solution. Monitor for any temperature increase and control the addition rate to maintain the desired temperature.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid) at 0 °C to neutralize the excess NaBH4 and any formed alkoxides.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the desired 2-chloro-1-(3,4-difluorophenyl)ethanol.
Data Presentation
| Reaction Condition | Dehalogenation Byproducts | Epoxide Byproduct | Incomplete Reaction |
| High Temperature | Increased | Increased | Decreased |
| Low Temperature | Decreased | Decreased | Increased |
| Excess NaBH4 | Increased | No direct effect | Decreased |
| Basic Workup | No direct effect | Increased | No direct effect |
| Acidic Workup | No direct effect | Decreased | No direct effect |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this reaction.
Caption: A logical workflow for troubleshooting the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Epoxide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 2-(3,4-Difluorophenyl)ethanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-(3,4-Difluorophenyl)ethanol.
Troubleshooting Guide
Issue: Reduced reaction rate or incomplete conversion in the synthesis of this compound.
This guide will help you diagnose and address potential catalyst deactivation issues.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Gradual decrease in reaction rate over several runs | Catalyst Fouling/Coking: Accumulation of byproducts or polymeric material on the catalyst surface.[1] | Implement a catalyst regeneration protocol involving solvent washing (See Protocol 1). | Restoration of 80-95% of initial catalytic activity. |
| Sudden and significant drop in catalyst activity | Catalyst Poisoning: Presence of impurities in the feedstock or solvent that strongly adsorb to the active sites.[1] | 1. Analyze starting materials and solvents for potential poisons (e.g., sulfur, halides). 2. Purify reagents before use. 3. If poisoning is confirmed, a more aggressive regeneration or fresh catalyst may be needed. | Improved and consistent catalyst performance. |
| No improvement in activity after solvent washing | Sintering or Leaching: Thermal agglomeration of metal particles or loss of active metal from the support. | 1. Characterize the spent catalyst (e.g., via TEM, XRD) to confirm sintering. 2. Optimize reaction temperature to avoid exceeding the catalyst's thermal stability. 3. Consider a catalyst with a more stable support or different metal promoters. | Maintained catalyst activity over extended use by preventing irreversible deactivation. |
| Change in product selectivity | Modification of Active Sites: Partial poisoning or fouling can alter the catalyst surface, favoring different reaction pathways. | 1. Review the reaction conditions and potential side reactions. 2. Implement a thorough regeneration protocol to clean the catalyst surface. | Restoration of original product selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of catalyst deactivation in the synthesis of this compound?
Catalyst deactivation in this synthesis, which typically involves the hydrogenation of a ketone, can be attributed to three primary mechanisms:
-
Poisoning: This is the strong chemisorption of substances onto the catalyst's active sites, rendering them inactive. Common poisons in hydrogenation reactions include sulfur compounds, halides (which may be present in the starting material, 2-chloro-1-(3,4-difluorophenyl)ethanone), and other strongly coordinating species.[1]
-
Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface, blocking access to the active sites.[1]
-
Sintering: At elevated temperatures, the small metal particles of the catalyst can migrate and agglomerate into larger crystals. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.
Q2: What type of catalyst is typically used for the synthesis of this compound, and how does its nature influence deactivation?
The synthesis of this compound from its corresponding ketone is a reduction reaction. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of aryl alkyl ketones.[2][3][4][5][6][7] The carbon support provides a high surface area for the dispersion of palladium nanoparticles. However, the porous nature of the carbon support can also make the catalyst susceptible to fouling, where pores can become blocked by reaction byproducts.
Q3: How can I determine the specific cause of my catalyst's deactivation?
A systematic approach is recommended:
-
Analyze Reactants and Solvents: Check for impurities in your starting materials and solvents, as these are common sources of catalyst poisons.
-
Characterize the Spent Catalyst: Techniques such as Temperature Programmed Oxidation (TPO), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) can provide insights. TPO can quantify the amount of coke, while TEM and XRD can reveal changes in metal particle size, indicating sintering.
-
Review Reaction Conditions: High temperatures can lead to sintering, while high concentrations of reactants or products can accelerate fouling.
Q4: Can a deactivated catalyst be regenerated? If so, what are the recommended procedures?
Yes, in many cases, a deactivated catalyst can be regenerated to recover a significant portion of its activity. The appropriate method depends on the deactivation mechanism.
-
For Fouling/Coking: Solvent washing is often effective.
-
For some types of Poisoning: A chemical treatment may be necessary to remove the adsorbed poison.
Below are detailed protocols for catalyst regeneration.
Experimental Protocols
Protocol 1: Regeneration of Fouled Pd/C Catalyst by Solvent Washing
This protocol is suitable for catalysts deactivated by the deposition of organic residues.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Initial Wash: Wash the recovered catalyst multiple times with the reaction solvent (e.g., ethanol, methanol) to remove residual reactants and products.
-
Methanol Wash: Wash the catalyst with methanol (2-3 times the catalyst volume) and centrifuge or filter to separate.[8]
-
Deionized Water Wash: Wash the catalyst with deionized water (2-3 times the catalyst volume) followed by centrifugation or filtration.[8]
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Chemical Regeneration of a Mildly Poisoned Pd/C Catalyst
This protocol can be effective for catalysts that have been exposed to certain chemical poisons.
-
Solvent Washing: Follow steps 1-4 from Protocol 1 to remove any fouling.
-
Reducing Agent Treatment: Prepare a dilute solution of a reducing agent, such as sodium borohydride in an appropriate solvent. Suspend the washed catalyst in this solution and stir for a specified period. Caution: Handle reducing agents with care.
-
Final Washing: Wash the catalyst thoroughly with deionized water to remove any residual reducing agent and byproducts.
-
Drying: Dry the catalyst under vacuum as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 3. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-(3,4-Difluorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,4-Difluorophenyl)ethanol. The information provided is designed to help anticipate and address potential stability issues during experimentation and storage.
Troubleshooting Guides
Issue 1: Observable Degradation of this compound in Solution
-
Symptom: Appearance of new peaks in chromatographic analysis (HPLC, GC), change in solution color, or formation of precipitates over time.
-
Potential Cause: The compound may be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or oxidizing agents. The difluorophenyl ring and the ethanol side chain are potential sites for chemical reactions.
-
Troubleshooting Steps:
-
Control Environmental Factors: Store solutions of this compound in amber vials to protect from light. Avoid exposure to high temperatures by storing at recommended conditions, typically 2-8°C or frozen for long-term storage.[1][2]
-
pH Adjustment: The stability of the compound can be pH-dependent. Buffering the solution to a neutral pH (around 7.0) may improve stability. Avoid strongly acidic or basic conditions unless required for a specific reaction.
-
Inert Atmosphere: If oxidation is suspected, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: The choice of solvent can influence stability. Aprotic solvents may be preferable in some cases to minimize potential reactions with the hydroxyl group.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in experimental results or a decrease in the compound's activity over time.
-
Potential Cause: Degradation of the parent compound into less active or inactive byproducts. The concentration of the active this compound may be decreasing.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use whenever possible.
-
Stability-Indicating Analytical Method: Develop and validate a stability-indicating analytical method (e.g., HPLC with UV or MS detection) to monitor the purity of the compound in your experimental solutions over time. This will help correlate the observed activity with the concentration of the intact compound.
-
Forced Degradation Studies: Conduct forced degradation studies to understand the potential degradation pathways.[3][4][5] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[4][6] This information is crucial for developing a robust formulation and for identifying potential impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. The aromatic ring may also be susceptible to oxidative degradation under harsh conditions.
-
Dehydration: Elimination of the hydroxyl group to form a styrene derivative is possible, especially under acidic conditions and/or at elevated temperatures.
-
Defluorination: While the carbon-fluorine bond is generally strong, defluorination can occur under certain reductive or harsh conditions, though this is less common.[7]
Q2: How can I perform a forced degradation study on this compound?
A forced degradation study is essential to understand the stability of a drug substance.[4][5][6] A typical study involves exposing the compound to the following conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Solid compound and solution at elevated temperatures (e.g., 60°C, 80°C) |
| Photostability | Exposure to light source as per ICH Q1B guidelines |
Note: The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[6]
Q3: What analytical techniques are suitable for stability testing of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a good starting point. UV detection would be appropriate due to the aromatic ring.
-
Gas Chromatography (GC): Given the volatility of the compound, GC with a flame ionization detector (FID) or mass spectrometry (MS) detector could also be used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products formed during stability studies.[8]
Experimental Protocols
Protocol 1: General HPLC Method for Stability Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
This is a generic method and should be optimized for your specific application.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors affecting compound stability.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 286440-92-4 [amp.chemicalbook.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Removal from 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual catalysts from the synthesis of 2-(3,4-Difluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound that may need to be removed?
The synthesis of this compound often involves the reduction of a ketone precursor, such as 2-chloro-1-(3,4-difluorophenyl)ethanone. Common catalysts employed for this transformation include heterogeneous palladium catalysts, most notably palladium on activated carbon (Pd/C).[1] Biocatalytic methods using ketoreductases are also employed, which simplifies downstream catalyst removal.[2]
Q2: Why is the complete removal of residual catalyst, particularly palladium, so critical?
Residual catalyst, especially heavy metals like palladium, can interfere with subsequent synthetic steps, compromise the stability of the final compound, and present significant safety concerns in pharmaceutical applications. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs). For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which can translate to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[3]
Q3: What are the primary methods for removing residual palladium catalysts?
The most common and effective methods for removing residual palladium catalysts include:
-
Filtration: Primarily for heterogeneous catalysts like Pd/C, often using a filter aid like Celite®.[4][5]
-
Adsorption: Using materials such as activated carbon or specialized metal scavengers to bind and remove dissolved or colloidal palladium.[6][7]
-
Crystallization: Purifying the solid product, leaving the catalyst impurities behind in the mother liquor.[8]
-
Column Chromatography: A standard purification technique to separate the product from the catalyst and other impurities.[9]
Q4: What are metal scavengers and how do they work?
Metal scavengers are solid-supported materials, often silica or polymer-based, that are functionalized with ligands that have a high affinity for specific metals. For palladium, common functional groups include thiols, amines, and dimercaptotriazine (DMT).[10] When the reaction mixture is treated with a scavenger, the palladium binds to these functional groups, and the solid scavenger can then be easily removed by filtration.[4]
Q5: What safety precautions should be taken when handling palladium on carbon (Pd/C)?
Palladium on carbon that has been used in a hydrogenation reaction is often pyrophoric, meaning it can ignite spontaneously upon contact with air.[11][12] It is crucial to keep the catalyst wet with solvent during and after filtration and to handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[11][12] Proper personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[13][14]
Troubleshooting Guides
Issue 1: Incomplete Removal of Palladium Catalyst with Filtration
| Symptom | Possible Cause | Troubleshooting Steps |
| Filtrate remains black or grey. | Fine catalyst particles are passing through the filter paper. | 1. Use a filter aid: Employ a pad of Celite® (1-2 cm thick) over the filter paper to trap fine particles.[4] 2. Pre-wet the Celite® pad: This prevents cracking of the filter bed.[4] 3. Double filtration: Pass the filtrate through a second Celite® pad.[4] |
| Product analysis (e.g., ICP-MS) shows high residual palladium. | Soluble or colloidal palladium species are present in the filtrate. | 1. Switch to an adsorption method: Use activated carbon or a palladium scavenger to remove dissolved palladium.[4] 2. Induce precipitation: Try adding an anti-solvent to precipitate the soluble palladium before a second filtration.[4] |
Issue 2: Low Product Recovery After Catalyst Removal
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of this compound after purification. | The product is adsorbing to the purification medium (e.g., activated carbon, scavenger resin). | 1. Reduce the amount of adsorbent: Use the minimum effective amount of activated carbon or scavenger.[7] 2. Thoroughly wash the adsorbent: After filtration, wash the filter cake with fresh solvent to recover adsorbed product.[6] 3. Change the solvent: A solvent in which your product is more soluble may reduce its adsorption.[10] 4. Screen different adsorbents: Some scavengers may have a lower affinity for your product. |
| The product "oils out" instead of crystallizing during purification. | The cooling process is too rapid, or the solvent is not ideal. | 1. Slow down the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[8] 2. Add more solvent: Reheat the solution to dissolve the oil and add a small amount of additional solvent.[8] 3. Optimize the solvent system: Experiment with different solvents or solvent mixtures.[15] |
Issue 3: Inconsistent Catalyst Removal from Batch to Batch
| Symptom | Possible Cause | Troubleshooting Steps |
| The efficiency of palladium removal varies significantly between different reaction batches. | The form of the residual palladium (e.g., oxidation state, particle size) is inconsistent. | 1. Standardize the reaction workup: Ensure a consistent procedure before catalyst removal to minimize variability in the palladium species.[10] 2. Use a broad-spectrum scavenger: Scavengers based on DMT can be effective against a wider range of palladium species.[10] 3. Consider a pre-treatment step: A mild oxidation or reduction step could convert the palladium into a single, more easily removable form.[10] |
Data Presentation: Efficiency of Palladium Removal Methods
The following table summarizes the typical efficiencies of various palladium removal methods. The starting and final palladium concentrations are presented in parts per million (ppm).
| Removal Method | Starting Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Scale | Reference |
| Filtration through Celite® | >1000 | <100 | >90% | Lab Scale | [16] |
| Activated Carbon | 300 | <1 | >99.6% | Not Specified | [17] |
| Thiol-functionalized Silica Scavenger | 1300 | 2 | >99.8% | Kilogram Scale | [18] |
| Microporous Polystyrene TMT Scavenger | 330 | 7 | ~98% | 3.2 kg | [17] |
| TMT + Activated Carbon | 2239 | 20 | >99% | 92 g | [17] |
| Recirculation with Polychelated Resin | 328 | 4 | ~98.8% | Not Specified | [17] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Pd/C by Filtration through Celite®
This protocol is designed for the removal of solid palladium on carbon catalyst.
-
Safety First: Ensure the work is conducted in a well-ventilated fume hood. Have an argon or nitrogen source ready. Remember that used Pd/C can be pyrophoric.[11]
-
Prepare the Filter Pad:
-
Place a piece of filter paper in a Büchner funnel.
-
Add a 1-2 cm layer of Celite® and gently compact it.
-
Pre-wet the Celite® pad with the reaction solvent.[4]
-
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with additional solvent to reduce its viscosity.
-
Under a gentle stream of inert gas, carefully pour the reaction mixture onto the center of the Celite® pad.
-
Apply a gentle vacuum to the filtering flask.
-
-
Wash and Recover:
-
Wash the Celite® pad with fresh solvent to ensure all of the this compound is recovered.
-
Combine the filtrate and washings.
-
-
Catalyst Quenching and Disposal:
Protocol 2: Removal of Residual Palladium with Activated Carbon
This protocol is suitable for removing low levels of dissolved or colloidal palladium.
-
Add Activated Carbon: To the solution of crude this compound, add activated carbon (typically 5-10% by weight relative to the crude product).[6]
-
Stir: Stir the suspension at room temperature for 2-12 hours. The optimal time may need to be determined experimentally.
-
Filter: Filter the mixture through a pad of Celite® as described in Protocol 1 to remove the activated carbon.
-
Wash and Concentrate: Wash the Celite®/carbon cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Removal of Residual Palladium with a Thiol-Functionalized Scavenger Resin
This protocol is highly effective for removing soluble palladium species.
-
Select Scavenger: Choose a suitable thiol-based scavenger resin.
-
Add Scavenger: Add the scavenger (typically 3-10 equivalents relative to the initial amount of palladium) to the solution of crude product.[6]
-
Stir: Stir the mixture at room temperature or with gentle heating for 2-24 hours.
-
Filter: Remove the scavenger resin by filtration.
-
Wash and Concentrate: Wash the resin with fresh solvent, combine the filtrates, and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 12. honrel.com [honrel.com]
- 13. carlroth.com [carlroth.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. benchchem.com [benchchem.com]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 2-(3,4-Difluorophenyl)ethanol Quantification
Comparison of Analytical Methods
The choice between HPLC and GC for the quantification of 2-(3,4-Difluorophenyl)ethanol will depend on several factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the anticipated performance of each method.
Table 1: Comparison of Hypothetical Performance Data for HPLC and GC Methods
| Validation Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Robustness | High | Moderate |
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process.[1][2][3][4]
Experimental Protocols
Below are detailed, hypothetical experimental protocols for the quantification of this compound using HPLC-UV and GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar aromatic compounds. The use of a fluorinated stationary phase can provide alternative selectivity for halogenated compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a suitable alternative for the analysis of volatile and thermally stable compounds like this compound. A semi-polar column is proposed to achieve good peak shape and resolution.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C, hold for 5 minutes.
-
-
Detector Temperature: 280°C.
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
Concluding Remarks
Both HPLC-UV and GC-FID are viable techniques for the quantification of this compound. The HPLC method may offer higher sensitivity and is generally more robust for routine quality control analysis. The GC method provides a good alternative, particularly if the sample matrix is complex and requires the high separation efficiency of capillary GC. The final choice of method should be based on a thorough validation study to demonstrate its suitability for the intended application, adhering to the principles outlined in the ICH guidelines.
References
A Comparative Guide to Catalysts for the Asymmetric Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral alcohols is a critical step in the development of many pharmaceutical compounds. One such key intermediate is the enantiomerically pure (S)- or (R)-2-chloro-1-(3,4-difluorophenyl)ethanol, a precursor for various active pharmaceutical ingredients. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. This guide provides an objective comparison of the leading catalytic systems for this transformation, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their needs.
The reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone can be broadly categorized into two main approaches: biocatalysis and chemocatalysis. Each offers distinct advantages in terms of selectivity, scalability, and operational complexity.
Biocatalytic Reduction: Harnessing Nature's Catalysts
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules. Ketoreductases (KREDs) and whole-cell systems are the primary biocatalysts employed for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. These enzymatic systems often exhibit exquisite enantioselectivity and operate under mild reaction conditions.
Key Biocatalytic Systems:
-
Recombinant E. coli with NADH-dependent Reductase (CmCR): This whole-cell system utilizes an engineered E. coli strain expressing a specific NADH-dependent reductase. The addition of a deep eutectic solvent (DES) has been shown to enhance cell membrane permeability and improve catalytic efficiency[1].
-
Ketoreductase from Chryseobacterium sp. (ChKRED20): This isolated enzyme and its engineered variants have demonstrated high stereoselectivity for the target reduction[2].
-
Ketoreductase from Hansenula polymorpha: This biocatalyst has been shown to produce the (S)-alcohol with excellent enantiomeric excess. For practical applications, it is often co-expressed in E. coli with a cofactor regeneration system, such as glucose 6-phosphate dehydrogenase[3].
Chemocatalytic Reduction: Precision and Versatility
Traditional chemical catalysts offer a high degree of versatility and are well-suited for a wide range of substrates. For the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, two main classes of chemical catalysts have proven effective: oxazaborolidines and ruthenium complexes for transfer hydrogenation.
Key Chemocatalytic Systems:
-
Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source[4]. The catalyst can be generated in situ from a chiral lactam alcohol and borane, simplifying the experimental procedure[4].
-
Ruthenium-Catalyzed Transfer Hydrogenation: This method utilizes a ruthenium catalyst to facilitate the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the ketone. This approach can be part of a dynamic kinetic resolution (DKR) process to achieve high yields and enantioselectivities of the desired alcohol[5].
Performance Comparison
The following table summarizes the performance of various catalysts for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Catalyst Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions |
| Recombinant E. coli (CmCR) | Biocatalyst (Whole-Cell) | (S)-alcohol | 95.9 | >99 | 30°C, pH 7.0, with 7.5 vol% deep eutectic solvent (ChCl:LA) |
| Chryseobacterium sp. KRED (ChKRED20) | Biocatalyst (Isolated Enzyme) | (S)-alcohol | - | 99 | - |
| Hansenula polymorpha KRED | Biocatalyst (Isolated Enzyme) | (S)-alcohol | 89 | 100 | Whole-cell E. coli system with glucose for cofactor regeneration |
| Ruthenium Catalyst | Chemocatalyst (Transfer Hydrogenation) | (S)-acetate | 99 | 98 | Dynamic Kinetic Resolution with 0.5 mol% catalyst |
| Chiral Lactam Alcohol derived Oxazaborolidine | Chemocatalyst (CBS Reduction) | (S)-2-chloro-1-phenylethanol* | - | 91-98 | 10 mol% catalyst, BH3 in THF at room temperature |
*Data for a closely related substrate, aryl chloromethyl ketone.
Experimental Protocols
Biocatalytic Reduction using Recombinant E. coli (CmCR)
This protocol is based on the work by Kong et al.[1].
-
Culture Preparation: A recombinant E. coli strain harboring the NADH-dependent reductase CmCR is cultured in a suitable growth medium.
-
Reaction Setup: The whole cells are harvested and resuspended in a reaction buffer (pH 7.0).
-
Substrate Addition: 2-chloro-1-(3,4-difluorophenyl)ethanone is added to the cell suspension to a final concentration of 100 mM.
-
Co-solvent Addition: A deep eutectic solvent, Choline chloride:Lactic acid (ChCl:LA), is added to a final concentration of 7.5 vol%.
-
Reaction Conditions: The reaction mixture is incubated at 30°C with agitation.
-
Work-up and Analysis: After the reaction is complete, the product is extracted with an organic solvent, and the yield and enantiomeric excess are determined by chromatography.
Chemocatalytic Reduction via Dynamic Kinetic Resolution with a Ruthenium Catalyst
This protocol is based on the work by Bäckvall and co-workers[5].
-
Reaction Setup: To a solution of 2-chloro-1-(3,4-difluorophenyl)ethanol (racemic) in a suitable solvent, add 0.5 mol% of the Ruthenium catalyst.
-
Acyl Donor: An acyl donor (e.g., an activated ester) and a lipase (for the resolution part of the DKR) are added.
-
Reaction Conditions: The reaction is stirred at room temperature.
-
Work-up and Analysis: The reaction is quenched, and the product, (S)-2-chloro-1-(3,4-difluorophenyl)ethyl acetate, is purified by column chromatography. The yield and enantiomeric excess are determined.
In Situ Generation of Oxazaborolidine Catalyst for CBS Reduction
This general procedure is adapted from the work by Kawanami et al. for aryl chloromethyl ketones[4].
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a chiral lactam alcohol (10 mol%) is dissolved in anhydrous THF. Borane (BH3) solution (1.0 M in THF) is added, and the mixture is stirred at room temperature.
-
Substrate Addition: A solution of the 2-chloro-1-(3,4-difluorophenyl)ethanone in anhydrous THF is added slowly to the catalyst solution.
-
Reaction Conditions: The reaction is stirred at room temperature until completion (monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the slow addition of methanol.
-
Work-up and Analysis: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC.
Visualizing the Workflow
The following diagram illustrates the general workflow for selecting a catalyst for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.
Caption: A logical workflow for the selection and optimization of a catalyst.
Signaling Pathway for Biocatalytic Reduction
The following diagram illustrates the general signaling pathway for a whole-cell biocatalytic reduction using a cofactor regeneration system.
Caption: Cofactor regeneration in a whole-cell biocatalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 3. Purification and Cloning of a Ketoreductase used for the Preparation of Chiral Alcohols | Semantic Scholar [semanticscholar.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
A Comparative Guide to the Synthesis of 2-(3,4-Difluorophenyl)ethanol and Other Chiral Alcohols
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The stereochemistry of these molecules is often paramount to their biological activity and efficacy. Among these, fluorinated chiral alcohols such as 2-(3,4-Difluorophenyl)ethanol and its derivatives have emerged as critical building blocks for important therapeutics, including the anticoagulant Ticagrelor.[1][2]
This guide provides an objective comparison between the synthesis of fluorinated phenyl ethanols and other common chiral alcohols. We will explore the two dominant synthetic strategies—biocatalytic reduction and asymmetric chemical synthesis—supported by experimental data to inform methodology selection for researchers and drug development professionals.
Methodology 1: Biocatalytic Asymmetric Reduction
Biocatalysis, particularly the use of ketoreductases (KREDs), has become a preferred method for producing chiral alcohols due to its exceptional enantioselectivity, mild reaction conditions, and environmentally friendly nature.[3][4] Enzymes can perform highly specific transformations, often yielding products with near-perfect enantiomeric excess (>99% ee) under neutral pH and ambient temperatures.[3]
The synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a close analog and key intermediate, serves as an excellent case study. Bioreduction of the prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, using a specific ketoreductase (KRED) demonstrates remarkable efficiency even at very high substrate concentrations.[1][5]
Comparative Performance of Biocatalytic Reduction
The following table summarizes the performance of ketoreductases in the asymmetric reduction of various prochiral ketones, highlighting the successful synthesis of the fluorinated phenyl ethanol derivative compared to other substrates.
| Substrate | Biocatalyst | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (ee%) | Product Configuration | Reference |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | KRED KR-01 | 500 | ~100 | >99.9 | (S) | [1][5] |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | PpKR8 / GDH | 300 | ~100 | >99.9 | (R) | [2] |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | KRED KR-01 | 500 | ~100 | >99.9 | (R) | [1] |
| Acetophenone | Lactobacillus paracasei | - | >99 | >99 | (S) | [6] |
| 4'-Chloroacetophenone | Carrot, Apple (Plant Tissue) | - | ~80 | ~98 | (S) | [7] |
| Ethyl 4-chloroacetoacetate | Radish (Plant Tissue) | - | ~45 | ~91 | (R) | [7] |
Experimental Protocol: Enzymatic Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol[1][5]
-
Reaction Setup : A reaction vessel is charged with a phosphate buffer solution (pH 7.0).
-
Cofactor and Enzyme Addition : NADP+ and a glucose dehydrogenase (for cofactor regeneration) are added to the buffer. This is followed by the addition of the ketoreductase KR-01.
-
Substrate Addition : Glucose (as the co-substrate for cofactor regeneration) is added, followed by the dropwise addition of the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, to a final concentration of 500 g/L.
-
Reaction Conditions : The mixture is stirred at a controlled temperature (e.g., 30°C) and the pH is maintained at 7.0 by the automated addition of a base (e.g., NaOH solution).
-
Monitoring and Workup : The reaction is monitored by HPLC until completion. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification : The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. The product is often of sufficient purity (>99.9% ee) to be used directly in subsequent steps.[1][5]
Visualization of Biocatalytic Workflow
Methodology 2: Asymmetric Chemical Synthesis
Chemical methods, such as asymmetric transfer hydrogenation, provide a powerful alternative for synthesizing chiral alcohols. These methods often utilize transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands to achieve enantioselectivity.[3][8] While potentially offering a broader substrate scope, chemical reductions may require stricter control of reaction conditions (e.g., inert atmosphere, anhydrous solvents) and can involve costly or hazardous reagents.[3]
For the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a metal catalyst is used with a hydrogen donor, such as a formic acid/triethylamine mixture, to reduce the precursor ketone.[8]
Comparative Performance of Chemical Reduction
| Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration | Reference |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Ru-based catalyst / HCOOH-NEt₃ | 68.4 | 98.3 | (S) | [8] |
| Acetophenone | Ru-Ts-DPEN catalyst / HCOOH-NEt₃ | 95 | 98 | (S) | [3] |
| 1-(2,6-Dichloro-3-fluorophenyl)ethanone | Novozym® 435 / VOSO₄ (DKR) | >90 | >99 | (R)-acetate | [9][10] |
Experimental Protocol: Chemical Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol[8]
-
Reaction Setup : To a reaction flask, add 2-chloro-1-(3,4-difluorophenyl)ethanone, the chiral Ruthenium-based catalyst, and a solvent such as dichloromethane under an inert atmosphere.
-
Reagent Addition : A pre-mixed solution of formic acid and triethylamine (as the hydrogen source) is added to the reaction mixture at room temperature.
-
Reaction Conditions : The reaction is heated to a controlled temperature (e.g., 30°C) and stirred overnight.
-
Monitoring and Quenching : The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of water.
-
Workup : The mixture is stirred, and the layers are separated. The organic phase is collected, dried, and concentrated.
-
Purification : The crude product is purified by silica gel column chromatography to yield the final product, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.
Visualization of Chemical Synthesis Workflow
Conclusion
Both biocatalytic and chemical synthesis routes offer effective means to produce this compound derivatives and other chiral alcohols with high enantioselectivity.
-
Biocatalysis excels in producing compounds like (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with exceptionally high enantiomeric excess (>99.9%) and under mild, environmentally benign conditions.[1][5] The ability to operate at high substrate concentrations makes this approach highly scalable and economically viable for industrial applications.[1]
-
Chemical Synthesis , particularly asymmetric transfer hydrogenation, provides a robust and well-established alternative. While it may require more stringent reaction conditions and purification steps, it achieves excellent enantioselectivity (e.g., 98.3% ee) and can be applied to a wide range of substrates.[3][8]
The choice of methodology depends on project-specific factors such as substrate availability, desired scale, cost considerations, and environmental impact. For high-purity pharmaceutical intermediates like fluorinated phenyl ethanols, the superior selectivity and green credentials of biocatalysis present a compelling advantage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
A Spectroscopic Guide to the Enantiomers of 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of 2-(3,4-Difluorophenyl)ethanol. Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy do not differentiate between them. However, chiroptical methods like Circular Dichroism (CD) and specialized NMR techniques can be employed for their distinction and characterization.
Due to the limited availability of direct comparative spectroscopic data for the individual enantiomers of this compound in public literature, this guide will focus on the established principles of stereoisomer spectroscopy. The data presented is illustrative and based on the expected behavior of chiral molecules.
Data Presentation: Spectroscopic Comparison
The following table summarizes the anticipated spectroscopic behavior of the enantiomers of this compound.
| Spectroscopic Technique | Parameter | (R)-2-(3,4-Difluorophenyl)ethanol | (S)-2-(3,4-Difluorophenyl)ethanol | Differentiable? |
| ¹H & ¹³C NMR | Chemical Shift (δ) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | No |
| Coupling Constants (J) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | No | |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | No |
| Circular Dichroism (CD) | Cotton Effect | Opposite sign to (S)-enantiomer | Opposite sign to (R)-enantiomer | Yes |
| NMR with Chiral Shift Reagent | Chemical Shift (δ) | Non-equivalent to (S)-enantiomer | Non-equivalent to (R)-enantiomer | Yes |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Standard ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the this compound enantiomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Analysis: The spectra for the (R) and (S) enantiomers will be identical in an achiral solvent.
-
-
NMR with Chiral Shift Reagents:
-
Sample Preparation: Prepare the NMR sample as described above.
-
Addition of Chiral Shift Reagent: Add a small, precisely measured amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The chiral shift reagent will form diastereomeric complexes with each enantiomer, leading to separate, distinguishable signals for the (R) and (S) forms. This allows for the determination of enantiomeric excess.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Obtain the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.[4]
-
Analysis: The IR spectra of the (R) and (S) enantiomers will be identical, as they possess the same functional groups and bond vibrations.[5]
3. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the enantiomer in a suitable solvent (one that does not absorb in the spectral region of interest) to a known concentration.[6]
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Place the sample in a cuvette and acquire the CD spectrum over the appropriate UV-Vis wavelength range. A spectrum of the solvent alone should be recorded for baseline correction.[7]
-
Analysis: The CD spectra of the (R) and (S) enantiomers will be mirror images of each other, exhibiting opposite Cotton effects. This technique is definitive for distinguishing between the two enantiomers.[6]
Visualizations
References
- 1. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Circular Dichroism Spectroscopy for Chiral Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 7. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Purity Analysis of 2-(3,4-Difluorophenyl)ethanol
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical aspect of quality control and subsequent experimental success. This guide provides an objective comparison of various analytical techniques for assessing the purity of 2-(3,4-Difluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical agents. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are evaluated, supported by hypothetical experimental data to illustrate their respective strengths and limitations.
Data Presentation
The following tables summarize the quantitative purity analysis of a hypothetical batch of this compound using four distinct analytical techniques.
Table 1: Purity of this compound by High-Performance Liquid Chromatography (HPLC)
| Parameter | Result |
| Purity (by area %) | 99.85% |
| Major Impurity (area %) | 0.10% |
| Number of other impurities | 3 |
| Total Impurities (area %) | 0.15% |
Table 2: Purity of this compound by Gas Chromatography (GC)
| Parameter | Result |
| Purity (by area %) | 99.82% |
| Major Impurity (area %) | 0.11% |
| Number of other impurities | 2 |
| Total Impurities (area %) | 0.18% |
Table 3: Purity of this compound by Quantitative ¹H NMR (qNMR)
| Parameter | Result |
| Purity (by mole %) | 99.7% |
| Internal Standard | Maleic Acid |
| Signal-to-Noise Ratio | > 100:1 |
| Comments | Purity determined against a certified internal standard. |
Table 4: Purity of this compound by Differential Scanning Calorimetry (DSC)
| Parameter | Result |
| Purity (mole %) | 99.65% |
| Onset of Melting (°C) | 45.2 |
| Peak Melting Temperature (°C) | 46.5 |
| Enthalpy of Fusion (J/g) | 125.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound and its non-volatile impurities.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
0-15 min: 30% to 70% Acetonitrile
-
15-20 min: 70% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile (hold)
-
25-30 min: 90% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A sample of this compound was accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds.[2]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: The sample was diluted in dichloromethane to a concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.[3][4][5]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference standard of maleic acid was used.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
An accurate weight of this compound (approx. 10 mg) was recorded.
-
An accurate weight of the internal standard, maleic acid (approx. 5 mg), was added.
-
The mixture was dissolved in a known volume of CDCl₃.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Quantification: The purity was calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of the known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.
Differential Scanning Calorimetry (DSC)
DSC determines purity by analyzing the melting point depression of a substance due to the presence of impurities.[6][7][8]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-3 mg of this compound.
-
Heating Rate: 1°C/min.
-
Temperature Range: 25°C to 60°C.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Quantification: The purity is calculated using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.
Mandatory Visualization
Caption: Workflow for the comparative purity analysis of this compound.
References
- 1. moravek.com [moravek.com]
- 2. agilent.com [agilent.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 7. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
Inter-Laboratory Validation of 2-(3,4-Difluorophenyl)ethanol Analysis: A Comparative Guide
Introduction
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-(3,4-Difluorophenyl)ethanol. The data presented is from a hypothetical inter-laboratory study designed to assess the reproducibility and performance of two common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals to evaluate and select the most suitable analytical method for their specific needs. The validation parameters are based on established guidelines for analytical method validation in the pharmaceutical industry.[1][2][3][4][5]
Comparative Performance Data
The following tables summarize the quantitative performance of HPLC-UV and GC-MS methods for the analysis of this compound across three independent laboratories.
Table 1: Inter-Laboratory Comparison of the HPLC-UV Method
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9996 | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | ||||
| Low Conc. (1 µg/mL) | 99.2% | 101.5% | 98.8% | 95-105% |
| Mid Conc. (50 µg/mL) | 100.5% | 99.1% | 100.9% | 98-102% |
| High Conc. (100 µg/mL) | 101.2% | 99.8% | 100.3% | 98-102% |
| Precision (%RSD) | ||||
| Repeatability | 0.85% | 1.10% | 0.92% | ≤ 2% |
| Intermediate Precision | 1.45% | 1.62% | 1.55% | ≤ 3% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.25 µg/mL | 0.18 µg/mL | Report |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 0.75 µg/mL | 0.54 µg/mL | Report |
Table 2: Inter-Laboratory Comparison of the GC-MS Method
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9999 | 0.9997 | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | ||||
| Low Conc. (1 µg/mL) | 100.8% | 99.5% | 101.1% | 95-105% |
| Mid Conc. (50 µg/mL) | 99.7% | 100.2% | 99.9% | 98-102% |
| High Conc. (100 µg/mL) | 100.1% | 99.4% | 100.5% | 98-102% |
| Precision (%RSD) | ||||
| Repeatability | 0.65% | 0.88% | 0.71% | ≤ 2% |
| Intermediate Precision | 1.15% | 1.30% | 1.22% | ≤ 3% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.08 ng/mL | 0.04 ng/mL | Report |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 0.24 ng/mL | 0.12 ng/mL | Report |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on reversed-phase chromatography, a standard approach for analyzing moderately polar aromatic compounds.[6]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).
-
Gradient: 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
Quantify the this compound peak area against the calibration curve generated from the working standards.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for trace-level analysis and confirmation of identity.[7][8][9][10]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Ethyl Acetate.
-
Create working standards by serial dilution in Ethyl Acetate.
-
For samples requiring derivatization to improve volatility, use a suitable silylating agent (e.g., BSTFA with 1% TMCS).
2. GC-MS Conditions:
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound. A full scan can be used for initial identification.
3. Data Analysis:
-
The concentration is determined by comparing the peak area of a characteristic ion to the calibration curve.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the logical flow of an inter-laboratory validation study.
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. wjarr.com [wjarr.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3,4-Difluorophenyl)ethanol: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(3,4-Difluorophenyl)ethanol, a valuable building block in the pharmaceutical industry, can be approached through both traditional chemical methods and modern enzymatic catalysis. This guide provides a comparative overview of these two synthetic strategies, offering insights into their respective methodologies, efficiencies, and environmental impact. While direct comparative studies on this specific molecule are limited, this guide draws upon established principles and data from closely related compounds to present a comprehensive analysis.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | 3,4-Difluorophenylacetic acid | 2-Chloro-1-(3,4-difluorophenyl)ethanone |
| Key Reagents/Catalyst | Lithium aluminum hydride (LiAlH₄) | Ketoreductase (KRED) |
| Typical Solvent | Dry diethyl ether or THF | Aqueous buffer (e.g., PBS) with a co-solvent (e.g., isopropanol) |
| Reaction Temperature | 0 °C to room temperature | 25-40 °C |
| Reaction Time | 1-3 hours | 12-24 hours |
| Reported Yield | High (typically >90% for similar reductions) | Near 100% conversion reported for analogous reactions[1] |
| Chirality | Achiral product unless a chiral reducing agent is used | Highly enantioselective (e.g., >99.9% ee for (S)-enantiomer)[1] |
| Environmental Impact | Use of hazardous reagents and organic solvents | "Green" process with biodegradable catalysts and aqueous media[1] |
| Safety Concerns | Pyrophoric and water-reactive reagents (LiAlH₄) | Generally safer, operating under mild conditions |
Delving Deeper: Methodologies and Protocols
Chemical Synthesis: The Power of Hydride Reduction
The chemical synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or its derivative. A common and effective method utilizes a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 3,4-Difluorophenylacetic Acid
Materials:
-
3,4-Difluorophenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Substrate Addition: A solution of 3,4-difluorophenylacetic acid (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
-
Work-up: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Logical Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow for this compound.
Enzymatic Synthesis: The Precision of Biocatalysis
Experimental Protocol: Enzymatic Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone
Materials:
-
2-Chloro-1-(3,4-difluorophenyl)ethanone
-
Ketoreductase (KRED) enzyme (e.g., KRED-P1-B02 or a similar commercially available enzyme)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (PBS), pH 7.0
-
Isopropanol (IPA) as a co-solvent and co-substrate for some KREDs
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, a solution is prepared containing potassium phosphate buffer, NADP⁺, D-glucose, and the KRED and GDH enzymes.
-
Substrate Addition: 2-Chloro-1-(3,4-difluorophenyl)ethanone is dissolved in isopropanol and added to the reaction mixture.
-
Bioreduction: The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation for 12-24 hours. The pH is maintained at 7.0. The progress of the reaction is monitored by HPLC.
-
Work-up: Once the reaction is complete, the mixture is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the chiral alcohol product.
Comparative Workflow of Synthesis Routes
References
A Comparative Guide to the Synthesis of 2-(3,4-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-(3,4-Difluorophenyl)ethanol, a valuable intermediate in pharmaceutical synthesis. Due to the limited availability of direct comparative studies for this specific molecule, this guide draws upon established methodologies for analogous compounds and general synthetic transformations. The routes discussed include the reduction of a ketone precursor, a Grignard reaction with ethylene oxide, and the reduction of a carboxylic acid derivative. Each method is evaluated for its potential yield, reaction conditions, and the nature of its starting materials.
Data Presentation
The following table summarizes the key quantitative data for the benchmarked synthesis routes. It is important to note that Routes 2 and 3 are proposed pathways based on general chemical principles, and the data presented are estimations based on analogous reactions.
| Parameter | Route 1: Ketone Reduction | Route 2: Grignard Reaction | Route 3: Carboxylic Acid Reduction |
| Starting Material | 2-Chloro-1-(3,4-difluorophenyl)ethanone | 1-Bromo-3,4-difluorobenzene | 3,4-Difluorophenylacetic acid |
| Key Reagents | Ketoreductase (KRED), Formic Acid/Triethylamine, or NaBH₄ | Magnesium, Ethylene oxide | LiAlH₄ or BH₃·THF |
| Solvent | Water, Toluene, or Methanol | Diethyl ether or THF | THF |
| Reaction Time | 12-24 hours | 2-4 hours | 2-6 hours |
| Temperature | 30-40 °C (enzymatic/chemical) or Room Temp (NaBH₄) | 0 °C to Room Temp | 0 °C to Reflux |
| Reported/Estimated Yield | High (up to 98%)[1] | Moderate to High (estimated 60-80%) | High (estimated >90%) |
| Purity/Selectivity | High enantioselectivity (>99% ee) for chiral product[1] | Good | High |
Experimental Protocols & Methodologies
Route 1: Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone
This route is adapted from the synthesis of the closely related (S)-2-chloro-1-(3,4-difluorophenyl)ethanol and is a highly efficient method for producing the corresponding alcohol. The reduction of the ketone can be achieved through enzymatic, catalytic transfer hydrogenation, or direct hydride reduction methods.
A. Enzymatic Reduction (Asymmetric)
-
Methodology : A ketoreductase (KRED) enzyme is used to asymmetrically reduce 2-chloro-1-(3,4-difluorophenyl)ethanone to the corresponding chiral alcohol. The reaction is typically performed in an aqueous medium, often with a co-solvent to aid substrate solubility. A glucose/glucose dehydrogenase system can be used for cofactor regeneration.
-
Experimental Protocol : In a temperature-controlled reactor, 2-chloro-1-(3,4-difluorophenyl)ethanone (1 eq) is suspended in a phosphate buffer (pH 7.0). The ketoreductase enzyme and NADP⁺ are added, followed by glucose and glucose dehydrogenase. The mixture is stirred at 30 °C for 24 hours, maintaining the pH with the addition of NaOH solution. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the product.[1]
B. Catalytic Transfer Hydrogenation
-
Methodology : This method employs a metal catalyst and a hydrogen donor, such as a formic acid/triethylamine mixture, to reduce the ketone.
-
Experimental Protocol : To a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone (1 eq) in toluene is added a chiral ruthenium catalyst and a mixture of formic acid and triethylamine. The reaction is stirred at 40 °C for 12-24 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[2]
C. Sodium Borohydride Reduction
-
Methodology : A straightforward and common method for the reduction of ketones to alcohols using a hydride reagent.
-
Experimental Protocol : 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄) is added portion-wise. The reaction mixture is stirred at room temperature for 15-20 minutes. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the alcohol.[3]
Route 2: Grignard Reaction with Ethylene Oxide (Proposed)
This route involves the formation of a Grignard reagent from 1-bromo-3,4-difluorobenzene, followed by its reaction with ethylene oxide to yield the desired alcohol after an acidic workup. This method introduces a two-carbon extension to the aromatic ring.
-
Methodology : 3,4-Difluorophenylmagnesium bromide is prepared in situ and then reacted with ethylene oxide in an SN2 ring-opening reaction.
-
Experimental Protocol : Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of 1-bromo-3,4-difluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard formation. Once the Grignard reagent is formed, the solution is cooled to 0 °C, and a solution of ethylene oxide in diethyl ether is added slowly. The reaction is stirred for 2-4 hours and then quenched by the slow addition of aqueous ammonium chloride or dilute HCl. The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated. Purification can be achieved by distillation or column chromatography.[4][5][6]
Route 3: Reduction of 3,4-Difluorophenylacetic Acid or its Ester (Proposed)
This route involves the reduction of the carboxylic acid or a more reactive derivative like an ester, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Methodology : The carbonyl group of the carboxylic acid or ester is reduced to a primary alcohol.
-
Experimental Protocol : To a solution of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 3,4-difluorophenylacetic acid or its methyl/ethyl ester in THF is added dropwise. The reaction mixture is then stirred at room temperature or gently refluxed for 2-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution. The resulting solids are filtered off, and the filtrate is dried and concentrated to afford the desired alcohol.
Visualizations
Experimental and Logical Workflows
Caption: Comparative workflows for the synthesis of this compound.
Caption: Decision-making flowchart for selecting a synthetic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. The reaction of grignard reagent with ethylene oxide followed by dilute a.. [askfilo.com]
- 5. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-(3,4-Difluorophenyl)ethanol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of intermediates like 2-(3,4-Difluorophenyl)ethanol is critical for ensuring the quality and consistency of final products. The selection of an appropriate analytical technique is a pivotal decision that impacts the reliability and efficiency of the analytical workflow. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, complete with supporting experimental data and detailed methodologies.
While GC is often the method of choice for volatile and semi-volatile compounds such as alcohols, HPLC offers a viable alternative, particularly in complex matrices or for thermally labile compounds.[1][2] This guide will delve into the respective advantages and limitations of each technique, providing the necessary information to select the most suitable method for your specific analytical requirements.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-FID |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.03 - 0.3 µg/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Precision (%RSD) | < 3% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Analysis Time | 10 - 20 minutes | 5 - 15 minutes |
| Derivatization Required | No | No (but can improve peak shape) |
| Sample Volatility | Not a primary requirement | Essential |
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results. Below are representative protocols for the analysis of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the direct analysis of this compound without the need for derivatization.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). For improved separation of fluorinated compounds, a mobile phase containing trifluoroethanol could be explored.[3][4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (due to the phenyl group).[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibrated range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
This method is well-suited for the analysis of the semi-volatile this compound.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A semi-polar capillary column, such as a DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness), is recommended for good separation of fluorinated compounds.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 220 °C at 15 °C/min.
-
Hold: Hold at 220 °C for 2 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., methanol or ethyl acetate) to achieve a concentration within the calibrated range.
Method Cross-Validation Workflow
Cross-validation is a critical process when two different analytical methods are used to determine the concentration of the same analyte.[7] It ensures that both methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.
Logical Comparison of HPLC and GC for this compound Analysis
The choice between HPLC and GC depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The following diagram provides a logical comparison of the two techniques for the analysis of this compound.
Conclusion
Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound.
GC-FID is generally the preferred method due to its higher sensitivity, faster analysis times, and excellent suitability for semi-volatile analytes.[1] This makes it particularly well-suited for purity and impurity profiling where low-level detection is crucial.
HPLC-UV serves as a strong alternative, especially when a GC system is unavailable or when analyzing complex sample matrices that may contain non-volatile components. Its straightforward sample preparation and operation make it an attractive option for routine quality control applications.
Ultimately, the choice of method should be guided by the specific analytical needs of the laboratory. A thorough cross-validation, as outlined in the workflow diagram, is highly recommended when establishing a new analytical procedure or transitioning between methods to ensure the consistency and reliability of the generated data.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Analysis of 2-(3,4-Difluorophenyl)ethanol Impurities
This guide provides a comparative overview of analytical methodologies for determining the relative retention time (RRT) of potential impurities in 2-(3,4-Difluorophenyl)ethanol. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound.
Introduction
This compound is a fluorinated aromatic alcohol that may serve as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Impurity profiling is therefore an essential aspect of its analytical characterization. This guide focuses on the application of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the separation and relative retention time determination of potential process-related impurities.
Potential Impurities in this compound
The presence of impurities in this compound is often related to its synthetic pathway. A common route to phenylethanol derivatives involves the reduction of the corresponding acetophenone. Based on this, potential impurities could include:
-
Starting Material: 2-Chloro-1-(3,4-difluorophenyl)ethanone (if the synthesis involves its reduction).
-
By-products: Isomeric or over-reduced species.
-
Degradation Products: Compounds formed during synthesis or storage.
A definitive identification and quantification of impurities require the use of sensitive and selective analytical techniques like GC and HPLC, often coupled with mass spectrometry (MS) for structural elucidation.[1][2]
Data Presentation: Relative Retention Time of Potential Impurities
The relative retention time (RRT) is a valuable parameter in chromatography for peak identification.[3] It is calculated by dividing the retention time of an impurity by the retention time of the main compound peak. The following table provides a template for summarizing the RRT data for potential impurities in this compound, which would be determined experimentally using the methods described below.
| Impurity Name | Potential Source | Gas Chromatography (GC) RRT | High-Performance Liquid Chromatography (HPLC) RRT |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Starting Material | To be determined | To be determined |
| 1-(3,4-Difluorophenyl)ethane | Over-reduction By-product | To be determined | To be determined |
| 3,4-Difluorobenzaldehyde | Starting Material Impurity | To be determined | To be determined |
| Unidentified Impurity 1 | Process-related | To be determined | To be determined |
| Unidentified Impurity 2 | Degradation | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for the analysis of this compound and its impurities using GC and HPLC are presented below. These protocols are designed to provide a starting point for method development and validation.
Gas Chromatography (GC) Method
GC is a suitable technique for the analysis of volatile and semi-volatile compounds and is widely used for impurity profiling.[1]
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Detector | FID or MS |
| FID Temperature | 300 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Scan Range | 40-400 amu |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5]
Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Sample Preparation:
-
Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of the mobile phase.
-
Sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., Zorbax, Luna), 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD (220 nm) or MS |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the GC and HPLC analyses.
Caption: Gas Chromatography (GC) experimental workflow.
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
References
A Comparative Guide to the Efficacy of 2-(3,4-Difluorophenyl)ethanol Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-(3,4-Difluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The efficacy of three common precursors—3,4-difluorophenylacetic acid, 1-(3,4-difluorophenyl)ethanone, and 3,4-difluorobromobenzene (for Grignard synthesis)—is evaluated based on reaction mechanism, typical yields, and experimental considerations.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative and qualitative aspects of the three primary synthetic pathways to this compound.
| Parameter | Route 1: Reduction of Carboxylic Acid | Route 2: Reduction of Ketone | Route 3: Grignard Reaction with Epoxide |
| Precursor | 3,4-Difluorophenylacetic acid | 1-(3,4-Difluorophenyl)ethanone | 3,4-Difluorobromobenzene |
| Reaction Principle | Hydride reduction of a carboxylic acid | Hydride reduction of a ketone | Nucleophilic addition of a Grignard reagent to an epoxide |
| Key Reagents | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) | Magnesium (Mg), Ethylene oxide |
| Typical Solvents | Anhydrous diethyl ether or THF | Methanol, Ethanol | Anhydrous diethyl ether or THF |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | 0 °C to reflux |
| Estimated Yield | 85-95% | 90-98% | 70-85% |
| Purity of Crude Product | High | High | Moderate to High |
| Advantages | Direct route from a common building block. | Milder and safer reducing agent. | Forms a new carbon-carbon bond. |
| Disadvantages | Requires a highly reactive and pyrophoric reducing agent (LiAlH₄). | The ketone precursor may be less readily available than the carboxylic acid. | Requires strictly anhydrous conditions; the Grignard reagent is highly reactive. |
Experimental Protocols
This method involves the reduction of a carboxylic acid to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Materials:
-
3,4-Difluorophenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, and standard glassware
Procedure:
-
A solution of 3,4-difluorophenylacetic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then water again.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.
This protocol describes the reduction of a ketone to a secondary alcohol using the milder reducing agent, sodium borohydride (NaBH₄).
Materials:
-
1-(3,4-Difluorophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
1-(3,4-Difluorophenyl)ethanone is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and water is added to the residue.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.
This synthesis involves the formation of a Grignard reagent, which then acts as a nucleophile to open an epoxide ring, resulting in a primary alcohol with a two-carbon chain extension.
Materials:
-
3,4-Difluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated ammonium chloride solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Three-necked flask, reflux condenser, dropping funnel, and standard glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed.
-
A solution of 3,4-difluorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, (3,4-difluorophenyl)magnesium bromide.
-
The reaction mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
The solution is cooled to 0 °C, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford this compound.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical workflow for each synthetic route.
Caption: Workflow for the reduction of 3,4-difluorophenylacetic acid.
Caption: Workflow for the reduction of 1-(3,4-difluorophenyl)ethanone.
Caption: Workflow for the Grignard synthesis of this compound.
A Comparative Guide to the Synthesis of 2-(3,4-Difluorophenyl)ethanol for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of three primary methods for synthesizing 2-(3,4-Difluorophenyl)ethanol, a valuable building block in medicinal chemistry.
This publication objectively compares three common synthetic routes: the reduction of a carboxylic acid, a Grignard reaction with an aldehyde, and the reduction of a ketone. The analysis focuses on quantitative metrics such as chemical cost, yield, and reaction time, alongside qualitative factors including safety, environmental impact, and ease of operation. Detailed experimental protocols and supporting data are provided to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Route 1: Reduction of Carboxylic Acid | Route 2: Grignard Reaction | Route 3: Reduction of Ketone |
| Starting Material | 3,4-Difluorophenylacetic Acid | 3,4-Difluorobenzaldehyde | 1-(3,4-Difluorophenyl)ethanone |
| Key Reagents | LiAlH₄ or BH₃·SMe₂ | CH₃MgBr | NaBH₄ |
| Typical Yield | ~75-90% | ~85-95% | >95% |
| Estimated Cost per Gram | Moderate to High | Moderate | Low |
| Safety Concerns | High (Pyrophoric Reagents) | High (Pyrophoric Reagents) | Moderate (Flammable H₂) |
| Environmental Impact | Moderate (Solvent & Metal Waste) | Moderate (Solvent & Salt Waste) | Low (Benign Byproducts) |
| Ease of Operation | Demanding (Inert atmosphere) | Demanding (Inert atmosphere) | Straightforward |
Route 1: Reduction of 3,4-Difluorophenylacetic Acid
This classical approach involves the direct reduction of a carboxylic acid to a primary alcohol. Due to the low reactivity of carboxylic acids, this transformation requires strong, non-selective, and hazardous reducing agents such as Lithium Aluminum Hydride (LAH) or Borane complexes.
Method A: Using Lithium Aluminum Hydride (LAH)
LAH is a potent reducing agent capable of reducing a wide range of functional groups, but its high reactivity with water and protic solvents necessitates strict anhydrous conditions and careful handling.[1][2][3][4][5][6][7] The workup procedure to quench excess LAH and hydrolyze aluminum salts can be hazardous and generate significant waste.[3][8]
Method B: Using Borane Dimethyl Sulfide (BH₃·SMe₂)
Borane reagents offer an alternative to LAH and can be more selective, often reducing carboxylic acids in the presence of esters.[9] The borane-dimethyl sulfide complex is more stable and soluble than other borane sources like the THF complex.[9] However, boranes are toxic, and the dimethyl sulfide byproduct has a noxious odor.[1][10] The workup generates boric acid, which has suspected reproductive toxicity.[1][10]
Experimental Protocol (Adapted from LAH reduction of similar acids)
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.
-
Reagent Preparation: A suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.
-
Reaction: A solution of 3,4-difluorophenylacetic acid (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Completion & Quench: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).[8]
-
Workup & Isolation: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or distillation.
Cost-Benefit Analysis: Route 1
| Parameter | Method 1A: LiAlH₄ | Method 1B: BH₃·SMe₂ |
| Starting Material Cost | Moderate | Moderate |
| Reagent Cost | High | High |
| Solvent Cost | Moderate (Anhydrous THF) | Moderate (Anhydrous THF) |
| Yield | Good (Typically 80-90%) | Good (Typically 75-85%) |
| Reaction Time | 2-4 hours | 8-12 hours |
| Safety | High Risk: Pyrophoric, reacts violently with water, generates H₂.[2][3][4] | High Risk: Toxic, flammable, generates H₂ upon quench.[10][11][12] |
| Environmental Impact | Aluminum salt waste, solvent waste.[13] | Boric acid waste (reprotoxic), noxious odor.[1][10] |
| Scalability | Challenging due to safety and exotherm. | Challenging due to safety and gas evolution. |
Route 2: Grignard Reaction with 3,4-Difluorobenzaldehyde
This method builds the carbon skeleton by adding a methyl group to an aldehyde, forming the desired secondary alcohol. It involves the reaction of 3,4-difluorobenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide.
This route offers high yields and is a cornerstone of C-C bond formation. However, like LAH, Grignard reagents are highly reactive towards protic solvents and require strictly anhydrous conditions and an inert atmosphere.[14][15] Large-scale Grignard reactions present significant safety challenges due to their exothermic nature and the potential for runaway reactions.[1][10][11][14][15]
Experimental Protocol (Adapted from similar Grignard additions)
-
Setup: A flame-dried, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reaction: A solution of 3,4-difluorobenzaldehyde (1.0 eq.) in anhydrous THF is placed in the flask and cooled to 0 °C.
-
Addition: Methylmagnesium bromide solution (1.1 eq., typically 3.0 M in diethyl ether) is added dropwise from the dropping funnel.
-
Completion & Quench: After the addition, the reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC). The reaction is then cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup & Isolation: The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or vacuum distillation.
Cost-Benefit Analysis: Route 2
| Parameter | Analysis |
| Starting Material Cost | Moderate |
| Reagent Cost | Moderate |
| Solvent Cost | Moderate (Anhydrous THF/Ether) |
| Yield | Very Good to Excellent (Typically 85-95%) |
| Reaction Time | 1-3 hours |
| Safety | High Risk: Pyrophoric reagent, highly exothermic, requires inert atmosphere.[11][14][15] |
| Environmental Impact | Magnesium salt waste, solvent waste.[16] |
| Scalability | Challenging due to exotherm and initiation control.[1][10] |
Route 3: Reduction of 1-(3,4-Difluorophenyl)ethanone
This is often the most straightforward and cost-effective route on a laboratory scale. It involves the reduction of a readily available ketone precursor using a mild and selective reducing agent like sodium borohydride (NaBH₄).
Compared to LAH and Grignard reagents, NaBH₄ is significantly safer and easier to handle. It is stable in air and can be used in protic solvents like methanol or ethanol.[13][17][18] The reaction is typically clean, high-yielding, and the workup is simple.[17][19] While NaBH₄ is not potent enough to reduce carboxylic acids, it is ideal for the selective reduction of ketones and aldehydes.[17][20]
Experimental Protocol (Adapted from reduction of 2,4-difluoroacetophenone)[19]
-
Setup: A round-bottom flask is equipped with a magnetic stirrer.
-
Reaction Mixture: 1-(3,4-Difluorophenyl)ethanone (1.0 eq.) is dissolved in methanol or ethanol.
-
Reduction: The solution is cooled in an ice bath to 0-5 °C. Sodium borohydride (0.3-0.5 eq.) is added slowly in small portions, ensuring the temperature remains below 15 °C.
-
Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours.
-
Workup & Isolation: The reaction is cooled in an ice bath and quenched by the slow addition of dilute HCl to neutralize the solution and destroy excess NaBH₄ (Caution: Hydrogen gas is evolved). The alcohol solvent is removed under reduced pressure. The aqueous residue is extracted with diethyl ether, and the combined organic extracts are washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude 1-(3,4-difluorophenyl)ethanol, which is often of high purity.[19]
Cost-Benefit Analysis: Route 3
| Parameter | Analysis |
| Starting Material Cost | Low to Moderate |
| Reagent Cost | Low |
| Solvent Cost | Low (Methanol/Ethanol) |
| Yield | Excellent (>95%) |
| Reaction Time | 1-3 hours |
| Safety | Moderate Risk: Flammable H₂ gas evolved during quench. NaBH₄ is water-reactive but much less so than LAH.[6][18] |
| Environmental Impact | Low. Boron salts and solvent are the main waste streams. |
| Scalability | Good. The reaction is generally well-behaved and easy to control. |
Visualizing the Synthetic Pathways
To further clarify the decision-making process, the following diagrams illustrate the logical flow and key components of each synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ajast.net [ajast.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. zzylchem.com [zzylchem.com]
- 13. Lithium Mining Environmental Issues & Aluminum Impact 2025 [farmonaut.com]
- 14. dchas.org [dchas.org]
- 15. acs.org [acs.org]
- 16. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents [patents.google.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. www1.chem.umn.edu [www1.chem.umn.edu]
- 19. benchchem.com [benchchem.com]
- 20. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-(3,4-Difluorophenyl)ethanol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 2-(3,4-Difluorophenyl)ethanol. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
Hazard Statements based on a structural analog:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Danger[1]
Hazard Pictograms:
| Pictogram | Hazard |
|
| Corrosion |
|
| Exclamation mark |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are the minimum requirement. A face shield must be worn over goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are suitable for incidental contact. For extended contact or immersion, Viton™ or SilverShield® gloves are recommended. Always consult the glove manufacturer's compatibility chart.[2][3][4] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn at all times. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Respirator | All work with this compound should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors should be used. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Engineering Controls: All work involving this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure. For highly sensitive operations, a glove box may be necessary.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1] Keep containers tightly closed when not in use.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spills
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers. As a halogenated organic compound, it should be segregated into the halogenated waste stream.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
